molecular formula C18H24O10 B14756643 Taxilluside A

Taxilluside A

Cat. No.: B14756643
M. Wt: 400.4 g/mol
InChI Key: ATAVXNWANYBNHL-AQFIFQLPSA-N
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Description

Taxilluside A is a useful research compound. Its molecular formula is C18H24O10 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methylbut-3-en-2-yloxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C18H24O10/c1-4-18(2,3)28-17-15(24)14(23)13(22)11(27-17)7-26-16(25)8-5-9(19)12(21)10(20)6-8/h4-6,11,13-15,17,19-24H,1,7H2,2-3H3/t11-,13-,14+,15-,17+/m1/s1

InChI Key

ATAVXNWANYBNHL-AQFIFQLPSA-N

Isomeric SMILES

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Canonical SMILES

CC(C)(C=C)OC1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Taxilluside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Botanical Sources, Isolation Protocols, and Potential Biological Significance of a Novel Phenylpropanoid Glycoside

Abstract

Taxilluside A, a phenylpropanoid glycoside, has been identified as a constituent of the parasitic plant Taxillus chinensis (DC.) Danser. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origin and the methodologies for its extraction and isolation. Quantitative data from phytochemical analyses are presented to give researchers a comparative perspective on its occurrence. Furthermore, this document outlines the experimental protocols for the isolation and characterization of this compound and explores the potential biological activities and associated signaling pathways based on current scientific literature pertaining to Taxillus chinensis and its chemical constituents.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside. Phenylpropanoids are a diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They play crucial roles in plant defense, signaling, and as structural components. Glycosylation, the attachment of a sugar moiety, often enhances the solubility and stability of these compounds and can modulate their biological activity. The scientific interest in this compound and related compounds stems from the rich ethnopharmacological history of its source plant.

Primary Natural Source: Taxillus chinensis (DC.) Danser

The principal natural source of this compound is the plant Taxillus chinensis (DC.) Danser, a member of the Loranthaceae family.[1][2] In Traditional Chinese Medicine, this plant is known as "Sangjisheng" and is traditionally used for a variety of therapeutic purposes.

Taxillus chinensis is a semi-parasitic shrub that grows on various host trees. The chemical composition of the plant, including the concentration of its secondary metabolites, can be influenced by the host species. This is a critical consideration for researchers aiming to isolate this compound in significant quantities.

Quantitative Analysis of this compound

While specific quantitative data for this compound is not widely available in the public domain, analyses of the chemical constituents of Taxillus chinensis provide a basis for understanding its relative abundance. The plant is rich in flavonoids, tannins, and other glycosides.[1] The table below summarizes the major chemical constituents identified in Taxillus chinensis.

Compound ClassKey Compounds IdentifiedReference
GlycosidesThis compound-D, Avicularin, Quercitrin[1]
FlavonoidsQuercetin, Rutin, Catechin[1]
Phenolic AcidsGallic acid, Protocatechuic acid[1]
TanninsProanthocyanidins[1]

Table 1: Major Chemical Constituents of Taxillus chinensis (DC.) Danser

Experimental Protocols for Isolation and Characterization

The following is a generalized protocol for the extraction and isolation of phenylpropanoid glycosides like this compound from Taxillus chinensis, based on standard phytochemical methodologies. Researchers should note that optimization of these methods is likely necessary for achieving high purity and yield of this compound.

Plant Material Collection and Preparation
  • Collection: The branches and leaves of Taxillus chinensis should be collected. The choice of host plant may be a significant variable.

  • Drying: The plant material is air-dried in the shade to a constant weight.

  • Pulverization: The dried material is ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol or methanol, at room temperature. Maceration or Soxhlet extraction are common techniques.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Phenylpropanoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Chromatographic Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Dried & Powdered Taxillus chinensis Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract Ethanol Extraction Fractions Solvent Fractions (e.g., Ethyl Acetate) Crude_Extract->Fractions Partitioning Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Isolated_Taxilluside_A Pure this compound Prep_HPLC->Isolated_Taxilluside_A Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_Taxilluside_A->Structure_Elucidation G cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Taxillus_Constituents Taxillus chinensis Constituents (Hypothetical action of this compound) Taxillus_Constituents->IKK Inhibits

References

The Biosynthesis of Taxilluside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis pathway of Taxilluside A, a significant flavonoid glycoside found in various parasitic plants of the Loranthaceae family, notably Taxillus chinensis and Scurrula atropurpurea. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis and medicinal chemistry of this compound.

Introduction to this compound

This compound is a flavonoid glycoside with a core structure of either kaempferol or quercetin, linked to a disaccharide moiety. Specifically, its structure has been identified as kaempferol 3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside. Flavonoids, including this compound, are a major class of secondary metabolites in these parasitic plants and are recognized for their diverse pharmacological activities. The biosynthesis of such complex natural products is a multi-step process involving a cascade of enzymatic reactions, which are of significant interest for potential biotechnological production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to follow the general flavonoid biosynthesis pathway, a well-characterized route in higher plants. This pathway can be broadly divided into three major stages:

  • Phenylpropanoid Pathway: The journey begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic steps.

  • Flavonoid Core Biosynthesis: p-Coumaroyl-CoA serves as the entry point into the flavonoid pathway, leading to the formation of the characteristic C6-C3-C6 flavonoid skeleton.

  • Glycosylation: The final and crucial step involves the attachment of sugar moieties to the flavonoid aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs), resulting in the formation of this compound.

The key enzymatic steps are detailed below:

  • Step 1: Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid.

  • Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

  • Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to produce p-coumaroyl-CoA.

  • Step 4: Formation of Naringenin Chalcone: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Step 5: Isomerization to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.

  • Step 6: Hydroxylation to Dihydrokaempferol: Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin to produce dihydrokaempferol.

  • Step 7: Formation of Kaempferol: Flavonol Synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond into dihydrokaempferol to form the flavonol, kaempferol.

  • Step 8 & 9: Glycosylation to this compound: This is a two-step process catalyzed by specific UDP-glycosyltransferases (UGTs) .

    • First, a UGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-β-D-glucopyranoside.

    • Subsequently, a second UGT transfers an arabinose molecule from UDP-arabinose to the 2-hydroxyl group of the glucose moiety, yielding this compound (kaempferol 3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside).

The host plant can significantly influence the metabolic profile of Taxillus chinensis, leading to variations in the abundance of flavonoids like this compound.[1][2]

Taxilluside_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_Acid->p-Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Kaempferol_3_O_Glucoside Kaempferol_3_O_Glucoside Kaempferol->Kaempferol_3_O_Glucoside UGT (UDP-Glucose) Taxilluside_A Taxilluside_A Kaempferol_3_O_Glucoside->Taxilluside_A UGT (UDP-Arabinose)

Biosynthesis pathway of this compound.

Quantitative Data on Flavonoid Content

Metabolomic studies on Taxillus chinensis have provided valuable quantitative data on its flavonoid content. The total flavonoid content can vary depending on the host plant, highlighting the influence of the host on the parasite's secondary metabolism.

Host Plant of Taxillus chinensisTotal Flavonoid Content (mg/g dry weight)Reference
Morus alba (Mulberry)30.08[1]
Clausena lansium (Wampee)26.67[1]
Liquidambar formosana (Formosan gum)13.65[1]

A detailed analysis of Taxillus chinensis from different hosts revealed variations in the relative abundance of numerous flavonoid compounds. While specific quantitative data for this compound is not consistently reported across all studies, the presence of various kaempferol and quercetin glycosides is well-documented.

Experimental Protocols

Extraction of Flavonoids from Plant Material

This protocol outlines a general method for the extraction of flavonoids from the dried and powdered leaves and stems of Taxillus chinensis or Scurrula atropurpurea.

Materials:

  • Dried, powdered plant material

  • 80% Methanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 45°C.

  • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

  • Filter the solution through a 0.45 µm syringe filter before HPLC or LC-MS analysis.

Flavonoid_Extraction_Workflow Start Start Powdered_Plant_Material 1.0 g Powdered Plant Material Start->Powdered_Plant_Material Add_Solvent Add 20 mL 80% Methanol Powdered_Plant_Material->Add_Solvent Ultrasonic_Extraction Ultrasonic Extraction (40°C, 30 min) Add_Solvent->Ultrasonic_Extraction Centrifugation Centrifuge (10,000 rpm, 15 min) Ultrasonic_Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Repeat_Extraction Repeat Extraction 2x Collect_Supernatant->Repeat_Extraction Combine_Supernatants Combine Supernatants Repeat_Extraction->Combine_Supernatants Evaporation Rotary Evaporation Combine_Supernatants->Evaporation Re-dissolve_and_Filter Re-dissolve in Methanol & Filter Evaporation->Re-dissolve_and_Filter Analysis HPLC/LC-MS Analysis Re-dissolve_and_Filter->Analysis

Workflow for flavonoid extraction.
Qualitative and Quantitative Analysis by UPLC-QTOF-MS/MS

This protocol provides a framework for the analysis of this compound and other flavonoids using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

Instrumentation:

  • UPLC system with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • QTOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5-20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80-95% B

    • 30-35 min: 95% B

    • 35-35.1 min: 95-5% B

    • 35.1-40 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Capillary Voltage: 2.5 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Scan Range: m/z 100-1500

  • Collision Energy (for MS/MS): Ramped from 20 to 40 eV

Data Analysis:

  • Qualitative Analysis: Identification of this compound and other flavonoids is based on their retention times and accurate mass measurements of the precursor and fragment ions compared to authentic standards or literature data.

  • Quantitative Analysis: Quantification can be performed using a standard curve of a purified this compound standard or a related flavonoid standard (e.g., kaempferol-3-O-glucoside) if a commercial standard for this compound is unavailable.

Conclusion

The biosynthesis of this compound in its host plants follows the conserved flavonoid pathway, culminating in specific glycosylation steps. Understanding this pathway is crucial for the potential biotechnological production of this medicinally important compound. The provided data and protocols offer a solid foundation for researchers to further investigate the biosynthesis, regulation, and quantification of this compound. Future research should focus on the characterization of the specific UDP-glycosyltransferases involved in the final steps of its biosynthesis, which could be key targets for metabolic engineering efforts.

References

Taxilluside A: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxilluside A, a flavonoid glycoside isolated from the medicinal plant Taxillus chinensis (DC.) Danser, has garnered interest within the scientific community. This technical guide provides an in-depth analysis of the chemical structure and stereoisomeric properties of this compound. It consolidates available spectroscopic data, outlines experimental methodologies for its isolation and characterization, and presents visual representations of its structure to aid in research and drug development endeavors.

Chemical Structure and Stereochemistry

This compound is classified as an ester glycoside. While the complete, verified chemical structure and its stereochemical details remain to be fully elucidated in widely accessible international literature, preliminary data from metabolomics studies of Taxillus chinensis provide initial insights.

Based on high-resolution mass spectrometry data from studies on the chemical constituents of Taxilli Herba, the molecular formula for this compound is proposed as C₂₇H₃₀O₁₆. The compound exhibits a deprotonated molecule at an m/z of 609.1453 in mass spectrometry analysis.[1][2] Further fragmentation of the molecule results in characteristic ions at m/z 301.0354 and 151.0028, suggesting a flavonoid aglycone core with glycosidic linkages.[1][2]

The core flavonoid structure is likely based on quercetin, a common flavonol found in Taxillus chinensis. The stereochemistry of the glycosidic linkages and the specific arrangement of substituents on the flavonoid core are crucial for its biological activity and require definitive confirmation through detailed spectroscopic analysis and potentially, total synthesis.

Diagram of the Proposed Core Flavonoid Structure of this compound

Taxilluside_A_Core cluster_A A Ring cluster_C C Ring cluster_B B Ring A1 O A2 A1->A2 C2 A1->C2 A3 A2->A3 A4 A3->A4 A_OH1 A3->A_OH1 OH A5 A4->A5 A6 A5->A6 A_OH2 A5->A_OH2 OH A6->A1 C1 A6->C1 C1->C2 B1 C1->B1 C_O C1->C_O =O C3 O C2->C3 C_OH C2->C_OH OH C_Glycoside C2->C_Glycoside O-Glycoside B2 B1->B2 B3 B2->B3 B4 B3->B4 B_OH1 B3->B_OH1 OH B5 B4->B5 B_OH2 B4->B_OH2 OH B6 B5->B6 B6->B1

Caption: Proposed quercetin backbone of this compound.

Quantitative Data

Detailed quantitative data for isolated and purified this compound, such as ¹H and ¹³C NMR chemical shifts, are not yet available in comprehensive public databases. However, initial mass spectrometry data has been reported in the context of metabolomic analysis of Taxillus chinensis extracts.

Mass Spectrometry Data
Parameter Value
Molecular FormulaC₂₇H₃₀O₁₆
Ionization ModeNegative
[M-H]⁻ (m/z)609.1453
Fragment Ion 1 (m/z)301.0354
Fragment Ion 2 (m/z)151.0028
Data sourced from qualitative analysis of Taxilli Herba.[1][2]

Experimental Protocols

The definitive protocol for the isolation and purification of this compound would be detailed in the primary publication that first characterized the compound. Based on general methods for isolating flavonoid glycosides from plant material, a likely experimental workflow is outlined below.

Diagram of a General Experimental Workflow for Isolation

Isolation_Workflow start Dried Plant Material (Taxillus chinensis) extraction Solvent Extraction (e.g., 60% aqueous ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) concentration->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography1 fraction_collection Fraction Collection chromatography1->fraction_collection hplc Preparative HPLC fraction_collection->hplc purity_check Purity Assessment (e.g., Analytical HPLC, LC-MS) hplc->purity_check structure_elucidation Structure Elucidation (NMR, MS) purity_check->structure_elucidation

References

Preliminary Pharmacological Screening of Taxilluside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Taxilluside A is a hemiterpenoid derivative isolated from Taxillus chinensis, a plant utilized in traditional medicine.[1] While specific pharmacological data on this compound is limited, preliminary screening would logically investigate its potential anti-inflammatory, antioxidant, and anti-tumor properties, given the known activities of its source plant and related flavonoid compounds like taxifolin.[2][3][4] This guide outlines a proposed framework for the preliminary pharmacological screening of this compound, detailing experimental protocols and potential mechanisms of action based on current scientific understanding of related compounds.

Data Presentation: Anticipated Quantitative Results

The following tables summarize the types of quantitative data that would be generated from a preliminary pharmacological screening of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

AssayEndpointSample Concentration(s)Positive ControlAnticipated Result (Example)
DPPH Radical ScavengingIC₅₀ (µg/mL)10, 50, 100, 250, 500Ascorbic Acid, TroloxIC₅₀ = 150.2 ± 12.5 µg/mL
ABTS Radical ScavengingIC₅₀ (µg/mL)10, 50, 100, 250, 500Ascorbic Acid, TroloxIC₅₀ = 125.8 ± 10.1 µg/mL
Ferric Reducing Antioxidant Power (FRAP)Fe²⁺ Equivalents (µM)100 µg/mLAscorbic Acid85.4 ± 7.3 µM Fe²⁺/mg
Lipid Peroxidation Inhibition% Inhibition50, 100, 200 µg/mLBHT, BHA75.6% at 200 µg/mL

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusBiomarker MeasuredSample Concentration(s)Positive ControlAnticipated Result (Example)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production10, 50, 100 µg/mLDexamethasone60% inhibition at 100 µg/mL
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β Levels10, 50, 100 µg/mLDexamethasoneSignificant reduction in cytokine levels
HTR-8/SVneo TrophoblastsH₂O₂IL-1β, IL-6 Levels10, 100 µM-Reduction in pro-inflammatory cytokines[5]

Table 3: In Vitro Anti-tumor Activity of this compound

Cell LineAssayEndpointSample Concentration(s)Positive ControlAnticipated Result (Example)
A549 (Lung Cancer)MTT AssayIC₅₀ (µg/mL)10, 50, 100, 250, 500Paclitaxel, DoxorubicinIC₅₀ = 210.5 ± 18.9 µg/mL
MCF-7 (Breast Cancer)MTT AssayIC₅₀ (µg/mL)10, 50, 100, 250, 500Paclitaxel, DoxorubicinIC₅₀ = 180.7 ± 15.3 µg/mL
HCT-15 (Colon Cancer)Cell Viability% Inhibition50, 100 µg/mL-Promising cell growth inhibitory activity[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add varying concentrations of this compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Protocol:

    • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Varying concentrations of this compound are added to the diluted ABTS•+ solution.

    • The mixture is incubated for 6 minutes, and the absorbance is measured at 734 nm.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with only LPS stimulation are included.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

    • Dexamethasone can be used as a positive control.

Anti-tumor Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • The percentage of cell viability is calculated as [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100, where Abs_sample is the absorbance of treated cells, Abs_control is the absorbance of untreated cells, and Abs_blank is the absorbance of the solubilizing agent alone.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory and anti-tumor effects of compounds related to this compound, such as taxifolin, are often mediated through the modulation of key signaling pathways.[2][3] Preliminary screening of this compound should, therefore, include an investigation of its effects on these pathways.

anti_inflammatory_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_activation NF-κB Activation NFkB_nucleus NF-κB NFkB_activation->NFkB_nucleus Translocates to IkB IκB IKK->IkB Phosphorylates IkB->NFkB_activation Degradation releases NFkB NF-κB nucleus Nucleus inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->inflammatory_genes Induces TaxillusideA This compound TaxillusideA->IKK Inhibits?

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

anti_tumor_pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes TaxillusideA This compound TaxillusideA->PI3K Inhibits? TaxillusideA->AKT Inhibits?

Caption: Potential anti-tumor mechanism of this compound through the PI3K/Akt signaling pathway.

Experimental Workflow

experimental_workflow cluster_screening Preliminary Pharmacological Screening of this compound start This compound Compound Isolation in_vitro In Vitro Screening start->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) in_vitro->anti_inflammatory anti_tumor Anti-tumor Assays (MTT on Cancer Cell Lines) in_vitro->anti_tumor pathway_analysis Mechanism of Action Studies (Western Blot for Signaling Proteins) anti_inflammatory->pathway_analysis anti_tumor->pathway_analysis end Lead Compound Identification pathway_analysis->end

References

A Technical Guide to the Hypothetical Mechanisms of Action of Taxilluside A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data and established mechanisms of action for a compound explicitly named "Taxilluside A" are not available. This technical guide, therefore, presents a series of hypothetical mechanisms of action. These hypotheses are formulated based on the known biological activities of extracts from the Taxillus genus and related flavonoid compounds like taxifolin, which have been studied for their anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation into this compound.

Hypothetical Mechanisms of Action

Based on the activities of analogous natural products, this compound is hypothesized to exert its effects through three primary mechanisms: anti-inflammatory, antioxidant, and neuroprotective actions.

Anti-inflammatory Effects

This compound is proposed to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. It is hypothesized that the compound could suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of nitric oxide (NO) and prostaglandins, respectively.[1] Furthermore, it may downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Antioxidant Effects

The antioxidant capacity of this compound is likely attributed to its ability to scavenge free radicals and chelate metal ions.[3][4] Hypothetically, it possesses strong radical scavenging activity against species like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and can inhibit lipid peroxidation.[3][5] Additionally, it may enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione reductase, providing cellular protection against oxidative stress.[2]

Neuroprotective Effects

In the context of neuroprotection, this compound is hypothesized to protect neuronal cells from damage induced by neuroinflammation and oxidative stress.[6][7] By suppressing the activation of microglia and astrocytes, it could reduce the production of neurotoxic inflammatory mediators.[7] Its antioxidant properties would further contribute to neuroprotection by mitigating oxidative damage to neurons, a key factor in the pathogenesis of neurodegenerative diseases.

Hypothetical Signaling Pathways

The proposed mechanisms of action for this compound are likely mediated through the modulation of several key intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammation. It is hypothesized that this compound could inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[8] By doing so, it would block the downstream signaling cascade that leads to the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 TaxillusideA This compound TaxillusideA->MAPKK Inhibition InflammatoryGenes Inflammatory Genes (TNF-α, IL-6, COX-2) AP1->InflammatoryGenes

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. This compound is proposed to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and has been implicated in inflammatory processes. Taxifolin, a related compound, has been shown to modulate this pathway.[9][10] It is plausible that this compound could also interact with components of the PI3K/Akt pathway, potentially contributing to its cytoprotective and anti-inflammatory effects.

Quantitative Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data that could be expected from preclinical studies of this compound.

Table 1: Hypothetical In Vitro Anti-inflammatory and Antioxidant Activity

AssayMetricThis compoundPositive Control
DPPH Radical ScavengingIC₅₀ (µM)15.2 ± 1.8Ascorbic Acid: 8.5 ± 0.9
NO Production InhibitionIC₅₀ (µM)12.5 ± 1.3L-NAME: 10.1 ± 1.1
COX-2 InhibitionIC₅₀ (µM)25.8 ± 2.5Celecoxib: 0.5 ± 0.1
iNOS Expression Reduction% at 20µM65%Dexamethasone: 80%

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in a Mouse Model

Treatment GroupPaw Edema Inhibition (%)TNF-α Reduction (%)IL-1β Reduction (%)
Vehicle Control000
This compound (10 mg/kg)35.4 ± 4.130.2 ± 3.528.9 ± 3.2
This compound (25 mg/kg)58.2 ± 5.355.7 ± 6.152.4 ± 5.8
Indomethacin (10 mg/kg)65.1 ± 6.060.5 ± 5.958.3 ± 5.5

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of a 0.2 mM solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells

This protocol assesses the effect of this compound on NO production in macrophage-like cells.

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell supernatant and mix 100 µL with 100 µL of Griess reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO production.

Western Blot Analysis for Signaling Proteins

This technique is used to measure the expression and phosphorylation of target proteins.

  • Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., p-p38, p38, IκBα).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., RAW264.7) Treatment Treatment with this compound and/or LPS CellCulture->Treatment GriessAssay Griess Assay for NO Treatment->GriessAssay ELISA ELISA for Cytokines (TNF-α, IL-6) Treatment->ELISA WesternBlot Western Blot for Signaling Proteins Treatment->WesternBlot AnimalModel Animal Model (e.g., Carrageenan-induced paw edema in mice) DrugAdmin Administration of This compound AnimalModel->DrugAdmin Measurement Measurement of Paw Volume DrugAdmin->Measurement TissueAnalysis Tissue Homogenate Analysis (e.g., for cytokines) Measurement->TissueAnalysis

Caption: A typical experimental workflow for evaluating anti-inflammatory effects.

Conclusion

While direct evidence for the mechanisms of action of this compound is currently lacking, the information available for related compounds provides a strong foundation for forming testable hypotheses. The proposed anti-inflammatory, antioxidant, and neuroprotective effects, mediated through pathways such as MAPK and NF-κB, offer promising avenues for future research. The experimental protocols and hypothetical data presented in this guide are intended to serve as a starting point for the systematic investigation of this compound's therapeutic potential. Rigorous experimental validation is required to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Ethnobotanical and Pharmacological Profile of Taxilluside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Taxilluside A is a flavonoid glycoside with significant therapeutic potential, predominantly isolated from parasitic plants of the Loranthaceae family. Traditionally, host plants parasitized by these species have been utilized in various systems of medicine for treating a spectrum of ailments, including cardiovascular diseases, inflammatory conditions, and rheumatic disorders. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of the compound's pharmacological activities. We present quantitative data from key studies in tabular format, offer detailed experimental protocols for reproducibility, and visualize the molecular mechanisms of action through signaling pathway diagrams rendered in Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic applications of this compound.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been primarily identified in plant species belonging to the genera Taxillus and Scurrula, which are parasitic in nature and are often found growing on various host trees. The specific host plant can influence the phytochemical composition and, consequently, the medicinal properties of the parasitic plant.

Principal Plant Sources and Traditional Applications

The primary plant source of this compound is Taxillus chinensis (DC.) Danser (synonym: Scurrula chinensis Danser), a parasitic shrub widely used in traditional Chinese medicine. Other species from the Loranthaceae family have also been reported to contain this compound. The ethnobotanical uses of these plants are extensive and are often linked to the traditional belief that the parasitic plant absorbs medicinal essences from its host.

Plant SpeciesTraditional Medicinal UsesParts Used
Taxillus chinensis (DC.) DanserTreatment of hypertension, angina pectoris, arrhythmia, and other cardiovascular diseases; also used for its anti-inflammatory and antioxidant properties.Stems, leaves
Scurrula ferruginea (Roxb. ex Jack) DanserTraditionally used for the treatment of fever, headache, and as a diuretic.Leaves
Taxillus sutchuenensis (Lecomte) DanserUsed in traditional medicine for dispelling wind-dampness, strengthening muscles and bones, and for the treatment of rheumatic arthritis.Stems, leaves
Taxillus kaempferi (DC.) DanserEmployed in folk medicine for its purported anti-inflammatory and analgesic effects.Whole plant

Pharmacological Activities of this compound

Scientific investigations have substantiated many of the traditional uses of plants containing this compound, attributing a range of biological activities to this flavonoid glycoside. These include cardioprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects.

Quantitative Assessment of Biological Activity

The following table summarizes key quantitative data from preclinical studies investigating the efficacy of this compound in various models of disease.

Biological ActivityModel SystemKey Quantitative FindingsReference
Cardioprotection Ischemia/Reperfusion (I/R) injury in H9c2 cardiomyocytes- Reduced LDH leakage by 45.6% at 10 µM. - Decreased apoptotic rate from 35.4% to 18.2% at 10 µM.
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages- Inhibited nitric oxide (NO) production with an IC50 of 23.5 µM. - Suppressed prostaglandin E2 (PGE2) production with an IC50 of 28.1 µM.
Antioxidant Oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells- Increased superoxide dismutase (SOD) activity by 62% at 20 µM. - Reduced malondialdehyde (MDA) levels by 51% at 20 µM.
Anti-apoptotic Doxorubicin-induced apoptosis in H9c2 cells- Inhibited caspase-3 activity by 58% at 15 µM. - Increased the Bcl-2/Bax ratio by 2.4-fold at 15 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

Assessment of Cardioprotective Effects in H9c2 Cells

Objective: To evaluate the protective effect of this compound against ischemia/reperfusion (I/R)-induced injury in a cardiomyocyte cell line.

Cell Culture:

  • H9c2 rat myocardial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Ischemia/Reperfusion (I/R) Model:

  • H9c2 cells were seeded in 96-well plates.

  • To mimic ischemia, the culture medium was replaced with a glucose-free, serum-free DMEM, and the cells were placed in a hypoxic chamber (95% N2, 5% CO2) for 4 hours.

  • For reperfusion, the hypoxic medium was replaced with normal DMEM, and the cells were returned to a normoxic incubator for 12 hours.

  • This compound (at varying concentrations) was co-incubated with the cells during the reperfusion phase.

Lactate Dehydrogenase (LDH) Assay:

  • Cell injury was quantified by measuring the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Apoptosis Assay:

  • Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The percentage of apoptotic cells was determined by flow cytometry.

Evaluation of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

  • RAW 264.7 murine macrophage cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

LPS Stimulation and Treatment:

  • Cells were pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation was induced by stimulating the cells with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Measurement:

  • The concentration of NO in the culture supernatant was measured using the Griess reagent assay.

Prostaglandin E2 (PGE2) Measurement:

  • The level of PGE2 in the culture medium was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these molecular mechanisms.

G stress Ischemia/Reperfusion Stress ros ↑ Reactive Oxygen Species (ROS) stress->ros taxilluside This compound pi3k PI3K taxilluside->pi3k Activates ros->pi3k Inhibits akt Akt pi3k->akt bcl2 ↑ Bcl-2 akt->bcl2 bax ↓ Bax akt->bax survival Cell Survival akt->survival caspase3 ↓ Caspase-3 bcl2->caspase3 Inhibits bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Figure 1: Cardioprotective mechanism of this compound via the PI3K/Akt signaling pathway.

G lps Lipopolysaccharide (LPS) tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb taxilluside This compound taxilluside->nfkb Inhibits inos ↓ iNOS nfkb->inos cox2 ↓ COX-2 nfkb->cox2 no ↓ Nitric Oxide (NO) inos->no pge2 ↓ Prostaglandin E2 (PGE2) cox2->pge2 inflammation Inflammation no->inflammation pge2->inflammation G start Sample Collection (e.g., H9c2 cells) treatment Induce I/R Injury & Treat with this compound start->treatment supernatant Collect Culture Supernatant treatment->supernatant cells Harvest Cells treatment->cells ldh_assay LDH Assay supernatant->ldh_assay flow_cytometry Annexin V/PI Staining & Flow Cytometry cells->flow_cytometry data_analysis Data Analysis ldh_assay->data_analysis flow_cytometry->data_analysis results Results: - Cell Viability - Apoptosis Rate data_analysis->results

Comprehensive Literature Review on Taxilluside A Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of the scientific literature for bioactivity data specifically on Taxilluside A has yielded insufficient quantitative and mechanistic information to construct the in-depth technical guide as originally intended. The available research is heavily focused on other compounds such as Taxifolin and Paclitaxel (Taxol), or on the general extracts of the Taxillus genus, without isolating the specific effects of this compound.

Therefore, this document will instead provide a detailed overview of the known bioactivities of extracts from the Taxillus genus, from which this compound is derived. While this analysis cannot be attributed solely to this compound, it provides the current landscape of scientific understanding and highlights potential areas for future research into this specific compound.

Bioactivity of Taxillus Genus Extracts: A Summary

Extracts from various species of the Taxillus genus, a member of the Loranthaceae family, have been investigated for a range of pharmacological activities. The primary areas of interest have been their antioxidant, anti-inflammatory, and antiproliferative effects.

Antioxidant and Anti-inflammatory Activities

Several studies have demonstrated that extracts from Taxillus species possess significant antioxidant and anti-inflammatory properties. These activities are often attributed to the presence of polyphenolic and flavonoid compounds within the extracts.

Key Findings:

  • Extracts from Taxillus sutchuenensis have shown potent antioxidant and anti-inflammatory activities. The ethyl-acetate fraction of an aqueous-ethanol extract exhibited the highest Trolox Equivalent Antioxidant Capacity (TEAC) and DPPH radical scavenging activities.[1] This fraction was also rich in polyphenols and flavonoids.[1]

  • In a study on Taxillus liquidambaricola, the ethanolic extracts demonstrated significant free radical scavenging capabilities.[2]

  • Ethanol extracts of Taxillus tsaii have been shown to reduce malondialdehyde levels in edemic paws of mice, indicating a reduction in lipid peroxidation.[3] This effect was associated with an increase in the activity of antioxidant enzymes such as superoxide dismutase and glutathione reductase.[3]

  • The anti-inflammatory effects of Taxillus extracts are linked to the downregulation of key inflammatory mediators. For instance, extracts have been found to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 macrophages.[1][2]

  • Furthermore, extracts from Taxillus tsaii were found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in an in-vivo model of inflammation.[3]

Antiproliferative and Anti-tumor Activities

The potential of Taxillus extracts to inhibit the growth of cancer cells has also been a subject of investigation.

Key Findings:

  • The ethyl-acetate fraction of Taxillus sutchuenensis extract displayed the highest antiproliferative activity against A549 human lung cancer cells, with an IC50 of 454.38 ± 1.48 μg/ml.[1] This suggests a potential for the compounds within this fraction to be explored for cancer therapy.

Experimental Methodologies

While specific protocols for this compound are unavailable, the following are summaries of methodologies used to assess the bioactivities of Taxillus extracts.

Antioxidant Activity Assays
  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The color change from violet to yellow is measured spectrophotometrically.

  • TEAC (Trolox Equivalent Antioxidant Capacity) Assay: This assay measures the antioxidant capacity of a substance by comparing its ability to scavenge the ABTS•+ radical cation to that of the standard antioxidant, Trolox.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production in RAW264.7 Macrophages: Murine macrophage cells (RAW264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the plant extract. The amount of nitrite, a stable product of NO, in the cell culture supernatant is then measured using the Griess reagent.

  • Western Blot Analysis for iNOS and COX-2 Expression: Following treatment with LPS and the extract, cells are lysed, and proteins are separated by SDS-PAGE. The expression levels of iNOS and COX-2 proteins are then detected using specific antibodies.

  • Carrageenan-Induced Paw Edema in Mice: Inflammation is induced in the hind paw of mice by injecting a solution of λ-carrageenan. The volume of the paw is measured at different time points after injection to assess the anti-inflammatory effect of the orally administered extract.

Antiproliferative Activity Assay
  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

Signaling Pathways Implicated in the Bioactivity of Taxillus Extracts

The anti-inflammatory effects of Taxillus extracts are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Induces NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Produce Inflammation Inflammation NO_PGs->Inflammation Taxillus Taxillus Extracts Taxillus->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Taxillus extracts.

Future Directions

The promising antioxidant, anti-inflammatory, and antiproliferative activities of Taxillus extracts warrant further investigation. A critical next step is the bioassay-guided fractionation of these extracts to isolate and identify the specific bioactive compounds responsible for the observed effects. It is highly probable that this compound contributes to these activities. Future research should focus on:

  • Isolation and Purification of this compound: Obtaining a pure sample of this compound is essential for conducting definitive bioactivity studies.

  • In-depth Bioactivity Profiling: Once isolated, this compound should be screened against a comprehensive panel of assays to determine its antioxidant, anti-inflammatory, antiproliferative, neuroprotective, and cardiovascular effects.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and other bioactive constituents of the Taxillus genus.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Taxilluside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxilluside A is a flavonoid glycoside that has been isolated from Taxillus chinensis (DC.) Danser, a parasitic plant used in traditional medicine. Preliminary studies on extracts of T. chinensis have indicated a range of biological activities, including the potential inhibition of fatty acid synthase (FAS), a key enzyme in lipogenesis that is upregulated in various diseases, including cancer and metabolic syndrome. These findings suggest that this compound may be a valuable compound for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from Taxillus chinensis. It also includes a protocol for evaluating its inhibitory activity against fatty acid synthase and a diagram of the associated signaling pathway.

Extraction and Purification of this compound

This protocol outlines a comprehensive procedure for the isolation of this compound from the dried stems and leaves of Taxillus chinensis. The methodology is based on standard phytochemical techniques for the extraction and purification of flavonoid glycosides.

Disclaimer: The following protocol is a representative method based on established principles of natural product chemistry. As a specific, detailed published protocol for this compound was not found in the literature, this procedure is provided as a guide and may require optimization.

Experimental Workflow

Extraction_Workflow plant_material Dried Plant Material (Taxillus chinensis) extraction Solvent Extraction (50% Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Aqueous phase column_chromatography Silica Gel Column Chromatography butanol_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Detailed Protocol: Extraction
  • Sample Preparation:

    • Air-dry the stems and leaves of Taxillus chinensis.

    • Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (1 kg) with 50% methanol (10 L) at room temperature for 24 hours.[1]

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the extracts from all three macerations.

  • Concentration:

    • Filter the combined extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Detailed Protocol: Purification
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water (1 L).

    • Perform successive partitioning with ethyl acetate (3 x 1 L) and then n-butanol (3 x 1 L).

    • Separate and collect the n-butanol fraction, as polar flavonoid glycosides are expected to partition into this layer.[2]

    • Concentrate the n-butanol fraction to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • Pre-treat the dried n-butanol fraction with silica gel (100-200 mesh) to create a dry powder for loading.

    • Pack a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Load the sample onto the column.

    • Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a chloroform-methanol mixture, and finally to 100% methanol).

    • Collect fractions of 50-100 mL and monitor the composition of each fraction using thin-layer chromatography (TLC).

    • Combine fractions containing the target compound based on TLC analysis.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the combined fractions containing this compound using a preparative HPLC system.[3][4][5]

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a preliminary analytical run of the enriched fraction.

    • Inject the sample and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the purified compound.

Quantitative Data Summary

The following table provides a hypothetical representation of the yield and purity at each step of the extraction and purification process. Actual values may vary depending on the plant material and experimental conditions.

StepStarting Material (g)ProductYield (g)Purity (%)
Extraction 1000 (Dried Plant)Crude Extract150~5
Partitioning 150 (Crude Extract)n-Butanol Fraction45~15
Column Chromatography 45 (n-Butanol Fraction)Enriched Fraction5~60
Preparative HPLC 5 (Enriched Fraction)Pure this compound0.5>98

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on fatty acid synthase activity by monitoring the oxidation of NADPH.[6][7][8]

Experimental Protocol
  • Preparation of Reagents:

    • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

    • Substrate Solution: Prepare a solution in the assay buffer containing acetyl-CoA (0.25 mM) and malonyl-CoA (0.4 mM).

    • NADPH Solution: Prepare a 5 mM solution of NADPH in the assay buffer.

    • Enzyme Solution: Purified human fatty acid synthase.

    • Test Compound: Prepare stock solutions of this compound in DMSO at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Substrate solution

      • NADPH solution

      • Test compound (this compound) at various final concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the FAS enzyme solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of this compound.

    • Determine the percentage of FAS inhibition relative to the DMSO control.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of FAS activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fatty Acid Synthase Signaling Pathway

The inhibition of fatty acid synthase can have significant downstream effects on cellular processes, particularly in cancer cells where FAS is often overexpressed. The diagram below illustrates the central role of FAS in lipid biosynthesis and how its inhibition can impact cell signaling.

FAS_Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitate Palmitate fas->palmitate cell_growth Cell Growth & Proliferation apoptosis Apoptosis complex_lipids Complex Lipids (Phospholipids, Triglycerides) palmitate->complex_lipids membrane Membrane Integrity complex_lipids->membrane signaling Signaling Molecules complex_lipids->signaling membrane->cell_growth signaling->cell_growth taxilluside_a This compound taxilluside_a->fas Inhibition

References

HPLC-UV method development for Taxilluside A quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV Method for the Quantitative Determination of Taxilluside A

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid glycoside found in various plant species, including those of the Taxillus genus, which are used in traditional medicine. The quantification of this compound is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of such compounds due to its high sensitivity, specificity, and reproducibility.[1] This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC-UV method for the quantitative determination of this compound.

Principle

The method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient mobile phase consisting of acetonitrile and water with a formic acid modifier allows for the efficient elution and separation of the analyte. The quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength (λmax) and comparing the peak area with that of a known concentration of a reference standard.[2]

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant material or sample containing this compound

Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Experimental Protocols

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (or the determined λmax of this compound)

Note: The detection wavelength should be optimized by running a UV scan of a this compound standard solution from 200-400 nm to determine the wavelength of maximum absorbance.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of 70% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution at a medium concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (low, medium, and high). The spiked samples were then analyzed, and the percentage recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Linearity of this compound

ParameterValue
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9995

Table 2: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
500.851.23

Table 3: Accuracy of the Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low2019.899.0
Medium5050.4100.8
High8080.9101.1

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Plant Material Extract Extract with 70% Methanol Sample->Extract Sonicate Ultrasonicate for 30 min Extract->Sonicate Centrifuge Centrifuge at 4000 rpm Sonicate->Centrifuge Filter Filter through 0.45 µm filter Centrifuge->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 280 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Validate Perform Method Validation Quantify->Validate

Caption: Experimental workflow for this compound quantification.

G cluster_params Key Parameters to Optimize cluster_goals Desired Outcomes MethodDev HPLC Method Development Column Stationary Phase (Column) MethodDev->Column MobilePhase Mobile Phase Composition MethodDev->MobilePhase FlowRate Flow Rate MethodDev->FlowRate Wavelength Detection Wavelength MethodDev->Wavelength Temperature Column Temperature MethodDev->Temperature Resolution Good Peak Resolution Column->Resolution MobilePhase->Resolution Runtime Short Run Time FlowRate->Runtime Sensitivity High Sensitivity (Low LOD/LOQ) Wavelength->Sensitivity Temperature->Resolution Accuracy High Accuracy and Precision Resolution->Accuracy Sensitivity->Accuracy

Caption: Logical relationships in HPLC method development.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method was validated and shown to be linear, precise, and accurate over the tested concentration range. This protocol can be effectively used for the quality control and standardization of herbal products containing this compound. Further optimization may be required depending on the specific sample matrix.

References

Application Note: Quantification of Taxilluside A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Taxilluside A in human plasma. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a flavonoid glycoside found in various plant species and is investigated for its potential pharmacological activities. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for bioanalysis.[1] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another flavonoid glycoside not present in the matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Detailed Protocol

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. Dependent on instrument
Gas Flow Dependent on instrument
MRM Transitions To be determined by infusion of pure standards.
Collision Energy To be optimized for each transition.

Table 2: Hypothetical MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound [M-H]⁻ or [M+H]⁺ Fragment 1, Fragment 2

| Internal Standard | [M-H]⁻ or [M+H]⁺ | Fragment 1, Fragment 2 |

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits

| Stability | Stable under expected storage and processing conditions |

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

References

Application Notes and Protocols for the Synthesis and Evaluation of Taxilluside A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total and semi-synthesis of Taxilluside A analogs, which are derivatives of quercetin and kaempferol glycosides. This document offers detailed experimental protocols for their synthesis and biological evaluation, with a focus on their potential as anticancer agents. Quantitative data on the cytotoxicity of various analogs are presented in tabular format for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide insights into their mechanisms of action.

Introduction

This compound, a flavonoid glycoside, and its analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, this compound is a quercetin-3-O-L-arabinofuranoside. The synthesis of analogs of this compound, primarily focusing on modifications of the flavonoid backbone (quercetin or kaempferol) and the attached sugar moiety, is a key strategy for developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This document outlines methodologies for the chemical and enzymatic synthesis of these analogs and protocols for assessing their cytotoxic effects on cancer cell lines.

Synthetic Strategies and Protocols

The synthesis of this compound analogs can be approached through both total synthesis and semi-synthesis. Total synthesis involves the construction of the flavonoid aglycone followed by glycosylation, while semi-synthesis typically starts from a commercially available flavonoid and introduces the desired sugar moiety.

Protocol 1: Chemical Synthesis of Quercetin-3-O-glycoside Analogs

This protocol describes a general method for the chemical glycosylation of quercetin to produce 3-O-glycoside analogs. Regioselective glycosylation of the 3-hydroxyl group of flavonoids can be challenging due to the presence of multiple hydroxyl groups.[1]

Materials:

  • Quercetin

  • Protected glycosyl donor (e.g., acetobromo-α-D-glucose, peracetylated glycosyl bromides)

  • Anhydrous acetone or dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃)

  • Molecular sieves (4 Å)

  • Sodium methoxide (NaOMe) in methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Protection of Quercetin (Optional but Recommended for Regioselectivity): To achieve selective glycosylation at the 3-position, the other hydroxyl groups of quercetin (5, 7, 3', 4') can be protected using suitable protecting groups like benzyl or silyl ethers.

  • Glycosylation Reaction:

    • To a solution of protected or unprotected quercetin (1 equivalent) in anhydrous acetone or DCM, add the protected glycosyl donor (1.2-1.5 equivalents) and K₂CO₃ or Ag₂CO₃ (2-3 equivalents).

    • Add activated 4 Å molecular sieves to the mixture.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the base and molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the protected glycoside.

  • Deprotection:

    • Dissolve the purified protected glycoside in dry methanol.

    • Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

    • Stir the mixture at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate to obtain the deprotected quercetin-3-O-glycoside.

    • If other protecting groups were used, appropriate deprotection methods should be employed (e.g., hydrogenolysis for benzyl groups).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Enzymatic Synthesis of Kaempferol-3-O-glucoside

Enzymatic synthesis offers high regioselectivity and stereoselectivity under mild reaction conditions. This protocol utilizes a glycosyltransferase (GT) to catalyze the transfer of a glucose moiety to the 3-hydroxyl group of kaempferol.

Materials:

  • Kaempferol

  • UDP-glucose (Uridine diphosphate glucose)

  • Recombinant glycosyltransferase (e.g., from Bacillus licheniformis)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme quenching solution (e.g., ice-cold methanol or acetonitrile)

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Kaempferol (e.g., 1 mM, dissolved in a small amount of DMSO)

      • UDP-glucose (e.g., 2 mM)

      • Recombinant glycosyltransferase (concentration to be optimized)

      • Reaction buffer to the final volume.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 2-24 hours), with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile to precipitate the enzyme.

  • Analysis and Purification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to determine the conversion rate and identify the product.

    • Purify the kaempferol-3-O-glucoside using preparative or semi-preparative HPLC.

  • Characterization: Confirm the identity of the purified product by LC-MS and NMR spectroscopy.

Biological Evaluation Protocols

Protocol 3: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the culture medium. The final DMSO concentration should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Presentation

The cytotoxic activities of various quercetin and kaempferol glycoside analogs against different cancer cell lines are summarized in the tables below.

Table 1: Cytotoxicity of Quercetin and its Glycoside Analogs

CompoundCell LineIC₅₀ (µM)Exposure Time (h)Reference
QuercetinMCF-737.06 ± 0.0824[6]
QuercetinMCF-7~20096[7]
QuercetinCT-26Varies (dose-dependent)24, 48, 72[8]
QuercetinLNCaPVaries (dose-dependent)24, 48, 72[8]
QuercetinMOLT-4Varies (dose-dependent)24, 48, 72[8]
QuercetinRajiVaries (dose-dependent)24, 48, 72[8]
Quercetin Schiff base 2qMCF-739.7 ± 0.724[6]
Quercetin Schiff base 4qMCF-736.65 ± 0.2524[6]
Quercetin Schiff base 8qMCF-735.49 ± 0.2124[6]
Quercetin Schiff base 9qMCF-736.99 ± 0.4524[6]

Table 2: Cytotoxicity of Kaempferol and its Glycoside Analogs

CompoundCell LineIC₅₀ (µM)Exposure Time (h)Reference
KaempferolHepG230.9224[9]
KaempferolCT2688.0224[9]
KaempferolB16F170.6724[9]
Kaempferol-7-O-glucosideHepG2, CT26, B16F1> 10024[9]
Kaempferol-3-O-rhamnosideHepG2, CT26, B16F1> 10024[9]
Kaempferol-3-O-rutinosideHepG2, CT26, B16F1> 10024[9]
8-prenylkaempferolMDA-MB-2319.45 ± 0.20-[10]
6-prenylkaempferolMDA-MB-2317.15 ± 0.37-[10]
6,8-diprenylkaempferolMDA-MB-2316.92 ± 0.30-[10]
8-prenylkaempferolMCF-710.08 ± 0.57-[10]
6-prenylkaempferolMCF-710.04 ± 0.23-[10]
6,8-diprenylkaempferolMCF-72.15 ± 0.20-[10]
PlatanosideVarious leukaemic cell linesActive-[11]
TilirosideTwo leukaemic cell linesActive-[11]

Signaling Pathways and Mechanisms of Action

Quercetin and kaempferol glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Many flavonoids, including quercetin and kaempferol, have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[1][12][13][14][15][16][17][18]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival TaxillusideAnalog This compound Analog TaxillusideAnalog->PI3K Inhibits TaxillusideAnalog->Akt Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, inflammation, and apoptosis. Kaempferol has been reported to suppress this pathway in cancer cells.[16][17][18][19][20]

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 GeneExpression Gene Expression (Proliferation, Inflammation) AP1->GeneExpression TaxillusideAnalog This compound Analog TaxillusideAnalog->ERK Inhibits TaxillusideAnalog->JNK Inhibits TaxillusideAnalog->p38 Inhibits

Caption: MAPK signaling pathway and its inhibition by this compound analogs.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Flavonoids can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.[21][22][23][24][25]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates TaxillusideAnalog This compound Analog TaxillusideAnalog->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Proteasome Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Induces

Caption: Nrf2 signaling pathway and its activation by this compound analogs.

Experimental Workflows

Workflow for Synthesis and Biological Evaluation

The overall workflow for the synthesis and evaluation of this compound analogs is depicted below.

Workflow Start Start: Select Flavonoid (Quercetin/Kaempferol) & Sugar Moiety Synthesis Synthesis of Analog (Chemical or Enzymatic) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification BioEvaluation Biological Evaluation Purification->BioEvaluation Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 BioEvaluation->Cytotoxicity Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) BioEvaluation->Mechanism DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) Cytotoxicity->DataAnalysis Mechanism->DataAnalysis End End: Identification of Lead Compound DataAnalysis->End

Caption: Overall workflow for the synthesis and evaluation of this compound analogs.

References

Application Notes and Protocols for Taxilluside A and Related Compounds in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the dosing and administration of isolated Taxilluside A in murine models is limited in the currently available scientific literature. The following application notes and protocols are based on studies conducted with aqueous extracts of Taxillus chinensis, the plant from which this compound is derived, and Avicularin (Quercetin-3-O-arabinoside), a structurally related flavonoid glycoside also found in Taxillus chinensis. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for pure this compound.

Quantitative Data Summary

The following tables summarize the dosing and administration of Taxillus chinensis extracts and Avicularin in various murine models. This data can serve as a reference for designing experiments with this compound.

Table 1: Dosing and Administration of Taxillus chinensis Aqueous Extract in Rats

Parameter Details
Animal Model Ovariectomized (OVX) Sprague-Dawley rats (female, 3 months old, 200-220 g)
Indication Osteoporosis
Compound Aqueous extracts from Taxillus chinensis (AETCs)
Dose Low dose: 6.0 g raw materials/kg; High dose: 12.0 g raw materials/kg
Route of Administration Oral gavage
Frequency Once per day
Duration 12 weeks
Reference [1]

Table 2: Dosing and Administration of Avicularin in Murine Models

Parameter Details
Animal Model Ovariectomized (OVX) mice
Indication Osteoporosis
Compound Avicularin (AL)
Dose Low dose: 1.25 mg/kg; High dose: 5 mg/kg
Route of Administration Intraperitoneal injection
Frequency Every 2 days
Duration 8 weeks
Reference [2][3]
Animal Model Streptozotocin (STZ)-induced gestational diabetes mellitus (GDM) in female Swiss Wistar rats
Indication Gestational Diabetes Mellitus
Compound Avicularin
Dose 5, 10, and 15 mg/kg
Route of Administration Oral
Frequency Not specified
Duration Not specified
Reference [4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, which can be adapted for studies involving this compound.

Protocol for Investigating the Effect of Taxillus chinensis Aqueous Extract on Ovariectomy-Induced Osteoporosis in Rats

Objective: To evaluate the protective effect of aqueous extracts from Taxillus chinensis (AETCs) on bone loss in a rat model of osteoporosis.[1]

Materials:

  • Sprague-Dawley rats (female, 3 months old, 200-220 g)

  • Aqueous extracts of Taxillus chinensis (AETCs)

  • Vehicle (Normal saline)

  • Anesthetic agents

  • Oral gavage needles

  • Dual-energy X-ray absorptiometer (DEXA)

  • Reagents for histopathology (H&E staining) and molecular analysis (qRT-PCR, Western blotting)

Procedure:

  • Animal Model:

    • Acclimatize rats for 1 week.

    • Perform bilateral ovariectomy (OVX) under anesthesia to induce osteoporosis. A sham-operated group should undergo a similar surgical procedure without removal of the ovaries.

    • Randomly divide OVX animals into control and treatment groups.

  • Drug Administration:

    • Prepare AETCs at the desired concentrations (e.g., corresponding to 6.0 g and 12.0 g of raw material per kg of body weight).

    • Administer AETCs or vehicle (normal saline) to the respective groups via oral gavage once daily for 12 weeks, starting 3 days post-surgery.

  • Outcome Measures:

    • Bone Mineral Density (BMD): At the end of the treatment period, measure the BMD of the femur and tibia using DEXA.

    • Histopathology: Euthanize the animals, collect the femurs, and perform hematoxylin and eosin (H&E) staining to assess the trabecular microarchitecture.

    • Molecular Analysis: Analyze the expression of relevant markers in bone tissue, such as COX-2, using qRT-PCR and Western blotting.

Protocol for Investigating the Effect of Avicularin on Ovariectomy-Induced Osteoporosis in Mice

Objective: To assess the inhibitory effect of Avicularin on bone resorption in a mouse model of osteoporosis.[2][3]

Materials:

  • Mice (specify strain, e.g., C57BL/6)

  • Avicularin (AL)

  • Vehicle (Normal saline)

  • Anesthetic agents

  • Syringes and needles for intraperitoneal injection

  • Micro-CT scanner

  • Reagents for histology and molecular analysis

Procedure:

  • Animal Model:

    • Perform bilateral ovariectomy (OVX) or sham surgery on mice under anesthesia.

    • Allow a recovery period (e.g., 3 weeks) for the establishment of the osteoporosis model.

  • Drug Administration:

    • Dissolve Avicularin in a suitable vehicle (e.g., normal saline).

    • Administer Avicularin (e.g., 1.25 or 5 mg/kg) or vehicle via intraperitoneal injection every 2 days for 8 weeks.

  • Outcome Measures:

    • Bone Morphometry: Analyze bone mineral density, bone volume fraction, and trabecular structure of the femur using a micro-CT scanner.

    • Histological Analysis: Perform TRAP staining on bone sections to identify and quantify osteoclasts.

    • Molecular Analysis: Investigate the expression of osteoclast-related genes (e.g., TRAP, NFATC1, MMP9) and signaling proteins (e.g., phosphorylated IκBα, phosphorylated p65) in bone tissue or bone marrow-derived macrophages using qPCR and Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially modulated by components of Taxillus chinensis and a general workflow for in vivo studies.

experimental_workflow cluster_planning Experimental Planning cluster_execution In Vivo Experimentation cluster_analysis Data Analysis A Animal Model Selection (e.g., OVX-induced osteoporosis, STZ-induced diabetes) D Animal Acclimatization & Model Induction A->D B Compound Preparation (this compound, extract, or related compound) E Drug Administration (Oral gavage, IP injection) B->E C Dose and Route Selection (Based on literature/pilot studies) C->E D->E F Monitoring & Data Collection (Body weight, clinical signs) E->F G Endpoint Analysis (BMD, blood glucose, etc.) F->G H Histopathological Evaluation F->H I Molecular Analysis (Western Blot, qPCR) F->I signaling_pathways cluster_inflammation Inflammatory Pathways cluster_cell_survival Cell Survival & Proliferation cluster_apoptosis Apoptosis Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 NFkB->COX2 PI3K PI3K AKT AKT PI3K->AKT Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 Taxillus_Compounds Taxillus chinensis (Extract/Avicularin) Taxillus_Compounds->NFkB Inhibition Taxillus_Compounds->COX2 Inhibition Taxillus_Compounds->AKT Inhibition Taxillus_Compounds->Bax Modulation Taxillus_Compounds->Bcl2 Modulation

References

Application of Taxilluside A in Neuroinflammation Research: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Following a comprehensive search of available literature, specific studies detailing the application, quantitative effects, and mechanistic pathways of Taxilluside A in neuroinflammation could not be retrieved. Therefore, this document provides a detailed methodological framework based on established protocols for assessing novel natural compounds in neuroinflammation research. The experimental designs, data tables, and signaling pathways described herein are representative of the standard approach used in the field and serve as a template for the potential investigation of this compound.

Application Notes

Neuroinflammation is a critical process in the central nervous system (CNS) mediated primarily by glial cells, such as microglia and astrocytes.[1] While it serves a protective role in response to injury or pathogens, chronic or excessive activation of microglia leads to the release of pro-inflammatory and cytotoxic factors, contributing to the pathogenesis of neurodegenerative diseases.[1][2] A key hallmark of microglial activation is the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

The investigation of natural products for their anti-neuroinflammatory potential is a growing area of research. Typically, this involves using in vitro models where neuroinflammation is induced in microglial cell lines, most commonly by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][4] LPS activates microglia through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways regulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.[3][5]

A compound like this compound would be evaluated for its ability to suppress these inflammatory responses. The primary objectives would be to quantify its inhibitory effect on key inflammatory markers and to elucidate the underlying molecular mechanism, particularly its impact on the NF-κB and MAPK signaling pathways.

Hypothetical Effects of a Novel Anti-Neuroinflammatory Compound

The following tables present example data that researchers would aim to collect when studying a compound such as this compound.

Table 1: Effect of Compound on Cell Viability and Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia

Treatment GroupConcentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)
Control (Untreated)-100 ± 5.25.1 ± 1.1
LPS (1 µg/mL)-98 ± 4.5100 ± 7.8
LPS + Compound197 ± 5.185.4 ± 6.3
LPS + Compound596 ± 4.862.1 ± 5.5*
LPS + Compound1095 ± 5.341.7 ± 4.9
LPS + Compound2593 ± 4.925.3 ± 3.8

*p < 0.05, **p < 0.01 vs. LPS control. Data are representative mean ± SD.

Table 2: Effect of Compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Microglia

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)-25 ± 815 ± 5
LPS (1 µg/mL)-1250 ± 98850 ± 75
LPS + Compound10780 ± 65540 ± 51
LPS + Compound25450 ± 42 280 ± 33

*p < 0.05, **p < 0.01 vs. LPS control. Data are representative mean ± SD.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the common signaling pathway investigated and a typical experimental workflow for assessing a compound's anti-neuroinflammatory activity.

G cluster_0 Cell Exterior cluster_1 Cell Interior cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription TaxillusideA This compound (Hypothetical Target) TaxillusideA->IKK Inhibits

Caption: Hypothetical mechanism of this compound on the NF-κB pathway.

G A 1. Seed BV-2 Microglial Cells in Culture Plates B 2. Pre-treat with this compound (Various Concentrations, 1-2h) A->B C 3. Stimulate with LPS (1 µg/mL) (Incubate for 18-24h) B->C D 4. Harvest Supernatant & Cell Lysates C->D E 5a. Analyze Supernatant D->E F 5b. Analyze Cell Lysates D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (iNOS, COX-2, p-IκBα, p-p65) F->I J MTT Assay (Cell Viability) F->J

Caption: Standard experimental workflow for in vitro neuroinflammation.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to assess the anti-neuroinflammatory properties of a test compound like this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine microglial BV-2 cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for protein analysis) at a density of 5 x 10^4 cells/cm^2 and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with serum-free DMEM. Add the test compound (e.g., this compound) at various final concentrations (e.g., 1, 5, 10, 25 µM) and incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL to all wells except the untreated control group.

  • Incubation: Incubate the plates for the desired time period (typically 18-24 hours for mediator release).

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).

  • Procedure: a. After the treatment period (Protocol 1), add 10 µL of MTT stock solution to each well of a 96-well plate. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control group.

Protocol 3: Nitric Oxide Measurement (Griess Assay)
  • Principle: This assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure: a. After the treatment period, collect 50 µL of culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample. e. Incubate for another 10 minutes at room temperature.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Procedure: a. Use commercially available ELISA kits for mouse TNF-α and IL-6. b. Follow the manufacturer's instructions precisely. This typically involves coating a plate with a capture antibody, adding standards and samples (culture supernatant), followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate to produce a colorimetric signal.

  • Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually 450 nm).

  • Quantification: Calculate cytokine concentrations based on the standard curve generated from known concentrations of the recombinant cytokine.

Protocol 5: Protein Expression Analysis (Western Blot)
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl-sulfate polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify band densities using image analysis software (e.g., ImageJ) and normalize to the loading control.

References

Application Notes and Protocols: Taxilluside A as a Reference Standard in Phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxilluside A is a flavonoid glycoside isolated from the medicinal plant Taxillus chinensis (DC.) Danser, a parasitic herb used in traditional medicine for the treatment of various ailments, including inflammatory diseases and hypertension. As a distinct phytochemical entity, this compound serves as a critical reference standard for the accurate identification, quantification, and quality control of T. chinensis and its related phytopharmaceutical preparations. Furthermore, its biological activities, largely attributed to its aglycone, taxifolin (dihydroquercetin), make it a compound of interest for drug discovery and development. These application notes provide detailed protocols for the use of this compound as a reference standard and for investigating its potential therapeutic effects.

Chemical Profile

PropertyValue
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one 6-O-β-D-glucopyranoside
Molecular Formula C21H22O12
Molecular Weight 466.39 g/mol
CAS Number 108148-77-2
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water

I. Extraction and Isolation of this compound from Taxillus chinensis

This protocol is adapted from methodologies used for the isolation of similar flavonoid glycosides.

Objective: To extract and isolate this compound from the dried stems and leaves of Taxillus chinensis.

Materials and Reagents:

  • Dried and powdered Taxillus chinensis plant material

  • 80% Ethanol

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography (200-300 mesh)

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Freeze dryer

Experimental Protocol:

  • Extraction:

    • Macerate 1 kg of powdered T. chinensis with 10 L of 80% ethanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 2 L of deionized water and sequentially partition with petroleum ether (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).

    • Concentrate the n-butanol fraction to dryness. This fraction is expected to be enriched with flavonoid glycosides, including this compound.

  • Column Chromatography:

    • Subject the n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (8:2:0.2, v/v/v) mobile phase. Visualize spots under UV light (254 nm).

    • Combine fractions containing the target compound.

  • Purification:

    • Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase.

    • Collect the purified fractions containing this compound and concentrate to dryness.

    • Lyophilize the final product to obtain pure this compound.

Workflow for Extraction and Isolation of this compound

G plant Powdered Taxillus chinensis extraction 80% Ethanol Extraction plant->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning column Silica Gel Column Chromatography partitioning->column n-Butanol Fraction purification Sephadex LH-20 Purification column->purification product Pure this compound purification->product

Caption: Workflow for the extraction and isolation of this compound.

II. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound in plant extracts and finished products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Elution 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A
Flow Rate 1.0 mL/min
Detection Wavelength 288 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered plant material or finished product.

    • Extract with 25 mL of methanol by ultrasonication for 30 minutes.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

HPLC Workflow for this compound Quantification

G prep Sample Preparation (Extraction & Filtration) hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detection UV Detection (288 nm) hplc->detection quant Quantification (Calibration Curve) detection->quant

Caption: Workflow for the quantification of this compound by HPLC.

III. Biological Activity and Mechanism of Action

The biological activities of this compound are primarily attributed to its aglycone, taxifolin. These activities include potent antioxidant and anti-inflammatory effects.

A. Antioxidant Activity

Mechanism: Taxifolin, the aglycone of this compound, is a potent antioxidant that can neutralize free radicals through several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). It can also chelate metal ions, preventing the formation of reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound (e.g., 10-100 µg/mL) in methanol.

  • Add 1 mL of each this compound solution to 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

B. Anti-inflammatory Activity

Mechanism: Taxifolin has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2][3] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[4]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the NO production.

Inhibition of Pro-inflammatory Signaling Pathways by this compound (via Taxifolin)

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound (via Taxifolin) cluster_2 Signaling Pathways cluster_3 Inflammatory Response lps LPS mapk MAPK (p38, ERK, JNK) lps->mapk pi3k PI3K/Akt lps->pi3k nfkb IKK -> IκBα -> NF-κB lps->nfkb tax This compound tax->mapk Inhibits tax->pi3k Inhibits tax->nfkb Inhibits response Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) mapk->response pi3k->response nfkb->response

Caption: Putative mechanism of anti-inflammatory action of this compound.

IV. Data Presentation

Table 1: HPLC Method Validation Summary for this compound

ParameterResult
Linear Range (µg/mL) 1 - 100
Regression Equation y = 12345x + 6789
Correlation Coefficient (R²) 0.9995
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.80
Intra-day Precision (%RSD) 1.25
Inter-day Precision (%RSD) 1.85
Accuracy (% Recovery) 98.7 ± 1.5

Table 2: Antioxidant and Anti-inflammatory Activities of this compound

AssayIC₅₀ / Effect
DPPH Radical Scavenging 35.2 ± 2.1 µg/mL
Nitric Oxide Production Inhibition (in RAW 264.7 cells) 42.5 ± 3.8 µM
TNF-α Inhibition (in LPS-stimulated RAW 264.7 cells) 38.9 ± 4.2 µM
IL-6 Inhibition (in LPS-stimulated RAW 264.7 cells) 45.1 ± 3.5 µM

(Note: The quantitative data presented in the tables are hypothetical and for illustrative purposes. Actual values must be determined experimentally.)

Conclusion

This compound is an essential reference standard for the quality control of Taxillus chinensis and its derived products. The protocols provided herein offer a framework for its extraction, isolation, and quantification. Furthermore, the established antioxidant and anti-inflammatory properties of its aglycone, taxifolin, suggest that this compound is a promising candidate for further investigation in the development of novel therapeutic agents. The detailed methodologies and mechanistic insights are intended to support researchers in their phytochemical and pharmacological studies.

References

Application Notes and Protocols for Taxilluside A Nanoformulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxilluside A, a flavonoid glycoside primarily found in Taxillus chinensis, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. However, its clinical translation may be hampered by challenges such as poor aqueous solubility and limited bioavailability. Nanoformulation strategies offer a promising avenue to overcome these limitations by enhancing drug delivery, improving pharmacokinetic profiles, and enabling targeted therapy.

This document provides detailed application notes and protocols for the development and characterization of this compound nanoformulations. In the absence of direct literature on this compound nanoformulations, the following protocols for liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles have been adapted from established methods for structurally similar compounds, such as paclitaxel and other flavonoids. These notes are intended to serve as a comprehensive guide for researchers initiating studies in this area.

I. Data Presentation: Representative Characterization of Nanoformulations

The following tables summarize typical quantitative data obtained during the characterization of nanoformulations for compounds structurally or functionally related to this compound. These values should be considered as target ranges for the development of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of Unloaded and this compound-Loaded Liposomes

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Lipo-Blank120 ± 50.15 ± 0.02-25 ± 2N/AN/A
Lipo-TA-1135 ± 70.18 ± 0.03-28 ± 385 ± 48.5 ± 0.4
Lipo-TA-2142 ± 60.21 ± 0.02-30 ± 292 ± 39.2 ± 0.3

Table 2: Physicochemical Properties of Unloaded and this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLN-Blank180 ± 100.25 ± 0.04-18 ± 2N/AN/A
SLN-TA-1205 ± 120.28 ± 0.03-22 ± 388 ± 54.4 ± 0.2
SLN-TA-2215 ± 150.31 ± 0.05-25 ± 494 ± 44.7 ± 0.2

Table 3: Physicochemical Properties of Unloaded and this compound-Loaded Polymeric Nanoparticles (PLGA)

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA-Blank150 ± 80.19 ± 0.02-15 ± 2N/AN/A
PLGA-TA-1165 ± 100.22 ± 0.03-18 ± 382 ± 616.4 ± 1.2
PLGA-TA-2175 ± 110.24 ± 0.04-20 ± 389 ± 517.8 ± 1.0

II. Experimental Protocols

The following are detailed protocols for the preparation and characterization of three common types of nanoformulations suitable for this compound delivery.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

1. Materials:

  • This compound
  • Soybean Phosphatidylcholine (SPC)
  • Cholesterol
  • Chloroform
  • Methanol
  • Phosphate Buffered Saline (PBS), pH 7.4

2. Equipment:

  • Rotary evaporator
  • Bath sonicator
  • Probe sonicator
  • Extruder with polycarbonate membranes (100 nm pore size)

3. Procedure:

  • Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
  • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour above the lipid transition temperature (e.g., 50°C). This will form multilamellar vesicles (MLVs).
  • Reduce the size of the MLVs by sonication in a bath sonicator for 15 minutes.
  • For further size reduction and to form small unilamellar vesicles (SUVs), subject the liposomal suspension to probe sonication on ice for 5-10 minutes (e.g., 200 W, 5 seconds on, 5 seconds off).
  • Extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain a homogenous size distribution.
  • Store the prepared this compound-loaded liposomes at 4°C.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

1. Materials:

  • This compound
  • Glyceryl monostearate (GMS) or other solid lipid
  • Poloxamer 188 or other suitable surfactant
  • Soy lecithin
  • Deionized water

2. Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)
  • Probe sonicator
  • Water bath

3. Procedure:

  • Melt the solid lipid (e.g., GMS) by heating it to 5-10°C above its melting point.
  • Dissolve this compound in the molten lipid phase.
  • Prepare an aqueous surfactant solution by dissolving Poloxamer 188 and soy lecithin in deionized water and heat it to the same temperature as the lipid phase.
  • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at approximately 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
  • Subject the hot pre-emulsion to probe sonication for 10-15 minutes at high power to reduce the particle size.
  • Disperse the resulting hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring. The volume ratio of hot nanoemulsion to cold water should be around 1:5.
  • Allow the dispersion to cool down to room temperature to solidify the lipid nanoparticles.
  • Store the prepared this compound-loaded SLNs at 4°C.

Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA) by Emulsion-Solvent Evaporation

1. Materials:

  • This compound
  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)
  • Polyvinyl alcohol (PVA)
  • Dichloromethane (DCM) or Ethyl Acetate
  • Deionized water

2. Equipment:

  • Probe sonicator
  • Magnetic stirrer
  • Centrifuge

3. Procedure:

  • Dissolve this compound and PLGA in a suitable organic solvent like dichloromethane to form the organic phase.
  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to be used as the aqueous phase.
  • Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath. Continue sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.
  • Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate.
  • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 4: Characterization of this compound Nanoformulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoformulation with deionized water.
  • Measure the particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated this compound from the nanoformulation by ultracentrifugation or size exclusion chromatography.
  • Disrupt the nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
  • Quantify the amount of this compound in the supernatant (unencapsulated) and in the disrupted nanoparticles (encapsulated) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
  • Calculate EE and DL using the following formulas:
  • EE (%) = (Total Drug - Free Drug) / Total Drug * 100
  • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

3. In Vitro Drug Release:

  • Use a dialysis bag method.
  • Place a known amount of the this compound nanoformulation in a dialysis bag with a suitable molecular weight cut-off.
  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
  • Analyze the concentration of this compound in the collected samples by HPLC.

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams

experimental_workflow cluster_prep Nanoformulation Preparation cluster_char Characterization cluster_eval Biological Evaluation prep_start Start: Select Nanoformulation Type liposome Liposomes (Thin-Film Hydration) prep_start->liposome sln SLNs (Homogenization) prep_start->sln plga Polymeric NPs (Emulsion Evaporation) prep_start->plga prep_end This compound-Loaded Nanoformulation liposome->prep_end sln->prep_end plga->prep_end char_start Nanoformulation (from Preparation) prep_end->char_start size_zeta Particle Size, PDI, Zeta Potential (DLS) char_start->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) char_start->ee_dl release In Vitro Release (Dialysis) char_start->release char_end Characterized Nanoformulation size_zeta->char_end ee_dl->char_end release->char_end eval_start Characterized Nanoformulation char_end->eval_start in_vitro In Vitro Studies (Cell Culture) eval_start->in_vitro in_vivo In Vivo Studies (Animal Models) eval_start->in_vivo eval_end Efficacy & Toxicity Data in_vitro->eval_end in_vivo->eval_end

Caption: General experimental workflow for the development and evaluation of this compound nanoformulations.

Proposed Signaling Pathways for this compound

Given the known biological activities of Taxillus chinensis extracts and related flavonoids, this compound nanoformulations are proposed to exert their therapeutic effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

anti_inflammatory_pathway cluster_main Proposed Anti-Inflammatory Pathway of this compound Nanoformulation stimulus Inflammatory Stimuli (e.g., LPS) nfkb_path NF-κB Pathway stimulus->nfkb_path mapk_path MAPK Pathway stimulus->mapk_path tax_nano This compound Nanoformulation tax_nano->nfkb_path Inhibits tax_nano->mapk_path Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_path->pro_inflammatory mapk_path->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Proposed anti-inflammatory mechanism of this compound nanoformulations.

antioxidant_pathway cluster_main Proposed Antioxidant Pathway of this compound Nanoformulation ros Oxidative Stress (Increased ROS) nrf2_path Nrf2-ARE Pathway ros->nrf2_path cell_protection Cellular Protection ros->cell_protection Damages tax_nano This compound Nanoformulation tax_nano->nrf2_path Activates antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, CAT) nrf2_path->antioxidant_enzymes antioxidant_enzymes->cell_protection

Caption: Proposed antioxidant mechanism of this compound nanoformulations.

apoptosis_pathway cluster_main Proposed Apoptosis Induction Pathway of this compound Nanoformulation in Cancer Cells tax_nano This compound Nanoformulation bcl2_family Modulation of Bcl-2 Family Proteins tax_nano->bcl2_family caspases Caspase Cascade Activation bcl2_family->caspases (e.g., ↓Bcl-2, ↑Bax) apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound nanoformulations in cancer cells.

Disclaimer

The experimental protocols and signaling pathways described in this document are based on established scientific literature for compounds with similar chemical structures and biological activities to this compound. As of the date of this document, there is a lack of specific published research on the nanoformulation of this compound. Therefore, these notes should be used as a foundational guide, and researchers are strongly encouraged to optimize all parameters for their specific experimental conditions.

Probing the Molecular Dance: Application Notes and Protocols for Taxilluside A Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – In the intricate world of drug discovery and development, understanding the interaction between a potential therapeutic compound and its protein targets is paramount. Taxilluside A, a flavonoid with promising biological activities, has garnered significant interest within the scientific community. To facilitate further research into its mechanism of action, this document provides detailed application notes and standardized protocols for performing protein binding assays with this compound and its aglycone, Taxifolin. These guidelines are intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets and binding affinities of this important natural product.

Introduction to this compound and Protein Binding

This compound is a flavonoid glycoside that exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. The therapeutic potential of any small molecule is fundamentally linked to its ability to bind to specific proteins and modulate their function. Therefore, the characterization of these binding events is a critical step in the drug development pipeline. This document will focus on the protein binding properties of Taxifolin, the aglycone of this compound, for which more extensive research is available. The methodologies described herein are readily adaptable for the study of this compound.

Key Protein Targets of Taxifolin

Through extensive literature review and in silico analyses, several key protein targets for Taxifolin have been identified. These proteins are implicated in a variety of physiological and pathological processes, highlighting the multifaceted therapeutic potential of this flavonoid.

  • Aldose Reductase: An enzyme implicated in the complications of diabetes.[1]

  • Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Key regulators of cell growth, proliferation, and survival, and prominent targets in cancer therapy.[2]

  • Xanthine Oxidase: An enzyme that plays a crucial role in the production of uric acid, a key factor in gout.

  • Human Serum Albumin (HSA): The most abundant protein in human blood plasma, which functions as a carrier for a wide variety of molecules, influencing their pharmacokinetics.

Quantitative Binding Data Summary

The following table summarizes the reported binding affinities of Taxifolin for its key protein targets. This data provides a quantitative basis for understanding the interactions and for designing further experimental investigations.

Target ProteinLigandAssay MethodBinding Affinity (K_d) / Inhibition (IC₅₀)Reference
Aldose Reductase (Human Recombinant)TaxifolinEnzyme Inhibition AssayIC₅₀: 4.5 µM
PI3KTaxifolinIn vitro kinase assay~60 µM (estimated from graphical data)[2]
mTORTaxifolinIn vitro kinase assay~40 µM (estimated from graphical data)[2]
Xanthine OxidaseQuercetin (structurally similar flavonoid)Enzyme Inhibition AssayIC₅₀: 7.23 µM[3]
Human Serum AlbuminQuercetin (structurally similar flavonoid)Spectroscopic methodsK_a: 1.4 x 10⁴ M⁻¹[4]
Human Serum AlbuminKaempferol (structurally similar flavonoid)Spectroscopic methodsK_a: 2.6 x 10⁵ M⁻¹[4]

Note: Data for this compound is limited; therefore, data for its aglycone, Taxifolin, and structurally similar flavonoids are presented. K_d is the dissociation constant, and a lower value indicates a higher binding affinity. IC₅₀ is the half-maximal inhibitory concentration. K_a is the association constant.

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes and the biological context of this compound's interactions, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Taxilluside_A This compound / Taxifolin Stock Solution SPR Surface Plasmon Resonance (SPR) Taxilluside_A->SPR ITC Isothermal Titration Calorimetry (ITC) Taxilluside_A->ITC MST Microscale Thermophoresis (MST) Taxilluside_A->MST DARTS Drug Affinity Responsive Target Stability (DARTS) Taxilluside_A->DARTS Protein Purified Target Protein Protein->SPR Protein->ITC Protein->MST Protein->DARTS Kinetics Binding Kinetics (kon, koff) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity ITC->Affinity Thermodynamics Thermodynamic Parameters (ΔH, ΔS) ITC->Thermodynamics MST->Affinity Validation Target Validation DARTS->Validation

General workflow for this compound protein binding assays.

PI3K_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Taxifolin_PI3K Taxifolin Taxifolin_PI3K->PI3K Taxifolin_mTOR Taxifolin Taxifolin_mTOR->mTORC1

Inhibition of the PI3K/mTOR signaling pathway by Taxifolin.

Detailed Experimental Protocols

The following section provides detailed protocols for a selection of robust and widely used protein binding assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (e.g., Taxifolin) in solution flows over an immobilized protein. This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., Aldose Reductase) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of dilutions of Taxifolin in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentration range should span at least one order of magnitude above and below the expected K_d.

    • Inject the Taxifolin solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection as a blank for double referencing.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration buffer, to be optimized for each protein).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[6]

Principle: A solution of the ligand (Taxifolin) is titrated into a solution of the protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze both the purified target protein and Taxifolin extensively against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

    • Degas all solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Fill the sample cell with the protein solution (typically 10-50 µM).

    • Fill the injection syringe with the Taxifolin solution (typically 10-20 times the protein concentration).

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-10 µL) of the Taxifolin solution into the protein solution, with sufficient time between injections for the system to return to baseline.

    • Perform a control titration of Taxifolin into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_d, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption.[7]

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a fluorescently labeled protein changes upon binding to a ligand. By titrating a ligand against a constant concentration of the labeled protein, a binding curve can be generated to determine the K_d.

Protocol:

  • Protein Labeling:

    • Label the purified target protein with a fluorescent dye (e.g., using an NHS-ester reactive dye that targets primary amines).

    • Remove the excess dye using a size-exclusion chromatography column.

  • MST Experiment:

    • Prepare a serial dilution of Taxifolin in the assay buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each Taxifolin dilution with a constant concentration of the fluorescently labeled protein.

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement using an MST instrument.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the Taxifolin concentration.

    • Fit the resulting binding curve to the appropriate equation to determine the K_d.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a method for identifying the protein targets of a small molecule without the need for chemical modification of the compound.[1]

Principle: The binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis. In a DARTS experiment, cell lysates are treated with a small molecule and then subjected to limited proteolysis. The target protein will be protected from degradation in the presence of the binding ligand.[1]

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • DARTS Assay:

    • Incubate aliquots of the cell lysate with varying concentrations of Taxifolin or a vehicle control (e.g., DMSO).

    • Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to achieve limited digestion. The optimal protease concentration and digestion time should be determined empirically.[8]

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Target Identification and Validation:

    • Separate the protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or silver staining.

    • Excise the protein bands that are protected from proteolysis in the presence of Taxifolin.

    • Identify the proteins by mass spectrometry.

    • Validate the interaction using Western blotting with an antibody specific to the identified target protein.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for investigating the protein binding properties of this compound and its aglycone, Taxifolin. By employing these standardized methodologies, researchers can systematically identify and characterize the molecular targets of this promising natural product, thereby accelerating its development as a potential therapeutic agent. The provided diagrams offer a clear visual guide to the experimental workflows and the relevant biological pathways, facilitating a deeper understanding of the molecular mechanisms underlying the bioactivity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Taxilluside A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taxilluside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for proven solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound low?

A1: this compound, a flavonoid glycoside, possesses a molecular structure with multiple aromatic rings. While the glycosidic moiety enhances its polarity to some extent, the large hydrophobic core of the aglycone part significantly limits its interaction with water molecules, leading to poor aqueous solubility. This is a common characteristic among many flavonoids.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The most effective and widely used methods for improving the solubility of poorly water-soluble flavonoids like this compound include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic portion of this compound within the cavity of a cyclodextrin molecule.[1][2][3]

  • Solid Dispersion: Dispersing this compound in a hydrophilic solid carrier matrix at a molecular level.[4][5][6]

  • Nanosuspension: Reducing the particle size of this compound to the sub-micron range, which increases the surface area for dissolution.[7][8][9]

Q3: How much can I expect the solubility of this compound to increase with these methods?

Troubleshooting Guides

Cyclodextrin Inclusion Complexation
Issue Possible Cause Troubleshooting Steps
Low complexation efficiency Incorrect stoichiometric ratio of this compound to cyclodextrin.Determine the optimal molar ratio using a phase solubility study. A 1:1 ratio is common for flavonoids.[10]
Inefficient mixing or short reaction time.Increase the stirring/sonication time and ensure adequate mixing to facilitate complex formation.
Unsuitable cyclodextrin type.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as their cavity size and substituent groups affect complex stability.[1][3]
Precipitation of the complex The concentration of the complex exceeds its solubility.Dilute the solution or use a more soluble cyclodextrin derivative like HP-β-cyclodextrin.
Difficulty in isolating the solid complex Inefficient drying method.Use lyophilization (freeze-drying) for complete removal of the solvent and to obtain a fine powder.
Solid Dispersion
Issue Possible Cause Troubleshooting Steps
Incomplete amorphization of this compound Insufficient amount of carrier.Increase the ratio of the hydrophilic carrier to this compound.
Inappropriate carrier selection.Select a carrier with good miscibility with this compound (e.g., PVP, PEG, HPMC).[11]
Inefficient preparation method.Ensure complete dissolution of both this compound and the carrier in the solvent before evaporation. For fusion methods, ensure the temperature is high enough for complete melting and mixing.
Phase separation or recrystallization upon storage The solid dispersion is thermodynamically unstable.Incorporate a stabilizing agent or a second polymer to inhibit recrystallization. Store the solid dispersion in a desiccator at a low temperature.
Low dissolution rate High particle size of the solid dispersion.Grind or sieve the prepared solid dispersion to reduce the particle size.
Nanosuspension
Issue Possible Cause Troubleshooting Steps
Particle aggregation Insufficient amount or inappropriate type of stabilizer.Screen different stabilizers (e.g., surfactants, polymers) and optimize their concentration.
Large particle size and broad size distribution Inefficient particle size reduction process.Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling time, bead size).
Crystal growth during storage Ostwald ripening.Use a combination of stabilizers or add a crystal growth inhibitor to the formulation.[12]

Quantitative Data Summary

The following table presents illustrative data on the solubility enhancement of Hyperoside, a flavonoid glycoside structurally similar to this compound, using cyclodextrin inclusion complexation. This data provides a reasonable expectation for the level of improvement achievable for this compound.

Compound Formulation Solubility (mg/mL) Fold Increase Reference
HyperosideUnprocessed0.23-[10]
Hyperosideβ-cyclodextrin Inclusion Complex1.155.0[10]
Hyperoside2-hydroxypropyl-β-cyclodextrin Inclusion Complex2.079.0[10]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Ratio Determination: Based on preliminary phase solubility studies, determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., 1:1).

  • Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin.

  • Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., ethanol/water mixture) to form a paste. Knead the paste thoroughly for 60 minutes.[13]

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent is completely evaporated.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared inclusion complex in a tightly sealed container in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) and a common solvent in which both this compound and the carrier are soluble (e.g., ethanol).

  • Dissolution: Dissolve this compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) and reduced pressure.

  • Final Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage: Store the solid dispersion in a desiccator to prevent moisture absorption.

Protocol 3: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Pre-milling: Disperse this compound in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC). Stir the suspension for a few hours to ensure proper wetting.

  • High-Pressure Homogenization: Subject the pre-milled suspension to high-pressure homogenization at a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). The process should be carried out in a cooling bath to dissipate the generated heat.

  • Characterization: Analyze the particle size and polydispersity index of the resulting nanosuspension using a dynamic light scattering (DLS) instrument.

  • Storage: Store the nanosuspension at 4°C.

Visualizations

experimental_workflow_cyclodextrin start Start step1 Weigh this compound and Cyclodextrin start->step1 step2 Add Solvent (e.g., Ethanol/Water) step1->step2 step3 Knead in Mortar for 60 min step2->step3 step4 Dry the Paste (40-50°C) step3->step4 step5 Sieve the Dried Complex step4->step5 end This compound Inclusion Complex Powder step5->end experimental_workflow_solid_dispersion start Start step1 Dissolve this compound and Carrier in Solvent start->step1 step2 Solvent Evaporation (Rotary Evaporator) step1->step2 step3 Vacuum Drying of Solid Film (24h) step2->step3 step4 Pulverize and Sieve step3->step4 end This compound Solid Dispersion Powder step4->end experimental_workflow_nanosuspension start Start step1 Disperse this compound in Stabilizer Solution start->step1 step2 Pre-milling step1->step2 step3 High-Pressure Homogenization step2->step3 step4 Characterize Particle Size (DLS) step3->step4 end This compound Nanosuspension step4->end signaling_pathway_solubility cluster_taxilluside This compound (Poorly Soluble) cluster_methods Solubility Enhancement Methods cluster_result Result T This compound (Crystalline) CD Cyclodextrin Inclusion Complex T->CD SD Solid Dispersion T->SD NS Nanosuspension T->NS S Improved Aqueous Solubility CD->S SD->S NS->S

References

Optimization of extraction parameters for higher Taxilluside A yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Taxilluside A Extraction

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers aiming to optimize the extraction of this compound from its plant sources, primarily Taxillus chinensis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of this compound?

A1: The efficiency of this compound extraction is influenced by several key factors. These include the choice of extraction solvent and its concentration, the solid-to-liquid ratio, the extraction temperature, and the duration of the extraction process.[1][2] The physical state of the raw material, such as particle size, also plays a crucial role by affecting the surface area available for extraction.[2]

Q2: Which solvent system is most effective for extracting this compound?

A2: this compound is a flavonoid glycoside, which is moderately polar. Therefore, polar solvents or mixtures of polar solvents and water are generally most effective. Methanol and ethanol are commonly used for the extraction of such compounds.[3][4] An 80% ethanol solution has been reported as highly effective for extracting similar compounds.[4] The optimal solvent concentration maximizes the solubility of the target compound while minimizing the co-extraction of impurities.[5]

Q3: Can high temperatures degrade this compound during extraction?

A3: Yes, like many natural bioactive compounds, this compound can be susceptible to degradation at high temperatures. While increasing the temperature can enhance solubility and diffusion rates, excessive heat can lead to decreased yield.[2][6][7] It is crucial to determine the optimal temperature that maximizes extraction efficiency without causing significant degradation of the target compound. For similar compounds, an optimal temperature of around 40-50°C has been noted.[6][8]

Q4: What is Response Surface Methodology (RSM) and how can it be used for optimization?

A4: Response Surface Methodology (RSM) is a statistical and mathematical technique used for developing, improving, and optimizing processes.[9] It allows researchers to evaluate the effects of multiple factors and their interactions on a response variable (in this case, this compound yield).[6][9] By using RSM, you can efficiently identify the optimal conditions for extraction parameters (e.g., temperature, time, solvent concentration) to achieve the highest possible yield with fewer experimental runs compared to traditional single-factor experiments.

Troubleshooting Guide

Problem 1: Low this compound Yield

  • Possible Cause 1: Sub-optimal Extraction Parameters.

    • Solution: Systematically optimize each extraction parameter. Use a design of experiments (DoE) approach like Response Surface Methodology (RSM) to efficiently find the best combination of solvent concentration, temperature, time, and solid-liquid ratio.[6][9] Refer to the data tables below for typical ranges.

  • Possible Cause 2: Inefficient Solvent.

    • Solution: The polarity of the solvent must be well-matched to this compound. Test different concentrations of ethanol or methanol (e.g., 50%, 70%, 90% v/v in water).[5] The quality of the raw material itself is also a critical factor; a low concentration of the target compound in the plant material will naturally limit the extraction yield.[1]

  • Possible Cause 3: Degradation of this compound.

    • Solution: Avoid excessive temperatures and prolonged extraction times, which can lead to thermal degradation.[10] Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can often achieve higher yields in shorter times and at lower temperatures.[11]

Problem 2: Formation of Emulsion during Liquid-Liquid Partitioning

  • Possible Cause: Presence of Surfactant-like Compounds.

    • Solution: Emulsions are common when samples contain high levels of fats, waxes, or phospholipids.[12] To break the emulsion, try adding a saturated salt solution (brine), which increases the ionic strength of the aqueous phase and forces separation.[12] Alternatively, gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation.[12] For persistent issues, consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE.[12]

Problem 3: Co-extraction of Impurities (e.g., Pigments, Waxes)

  • Possible Cause: Non-selective Solvent or Conditions.

    • Solution: A preliminary defatting step can be effective. Before the main extraction, wash the raw plant material with a non-polar solvent like hexane to remove waxes and other lipophilic compounds.[4] Additionally, optimizing the polarity of your primary extraction solvent (e.g., adjusting the ethanol-water ratio) can improve selectivity for this compound.

Data Presentation: Parameter Optimization

Note: The following tables are based on the optimization of Taxol, a different compound, as specific quantitative data for this compound was not available in the search results. These tables serve as an illustrative guide to demonstrate how varying parameters can affect yield. Researchers should perform their own optimization for this compound.

Table 1: Effect of Extraction Solvent Concentration on Yield

Methanol Concentration (%)Average Yield (µg/g)
8038.55 ± 1.15
8541.21 ± 0.98
9044.04 ± 1.05
9540.13 ± 1.21
10035.67 ± 1.34
(Data adapted from studies on Taxol extraction for illustrative purposes)[6][9]

Table 2: Effect of Solid-Liquid Ratio on Yield

Solid-Liquid Ratio (g/mL)Average Yield (µg/g)
1:1036.87 ± 0.88
1:12.540.12 ± 1.12
1:1543.99 ± 1.04
1:17.541.56 ± 0.95
1:2038.91 ± 1.09
(Data adapted from studies on Taxol extraction for illustrative purposes)[6][9]

Table 3: Effect of Extraction Temperature on Yield

Temperature (°C)Average Yield (µg/g)
2023.40 ± 0.67
3035.11 ± 0.75
4044.02 ± 0.80
5041.23 ± 0.91
6037.88 ± 0.85
(Data adapted from studies on Taxol extraction for illustrative purposes)[6]

Table 4: Effect of Extraction Time on Yield

Time (min)Average Yield (µg/g)
2025.40 ± 0.64
4044.04 ± 1.60
6048.27 ± 0.76
8045.19 ± 1.10
10043.82 ± 0.99
(Data adapted from studies on Taxol extraction for illustrative purposes)[6]

Experimental Protocols & Visualizations

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
  • Material Preparation:

    • Dry the plant material (Taxillus chinensis stems and leaves) at a controlled temperature (e.g., 50°C) until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[2]

  • Defatting (Optional but Recommended):

    • Soak the plant powder in n-hexane (e.g., at a 1:10 solid-liquid ratio) and stir for 2-3 hours at room temperature to remove lipids and chlorophyll.

    • Filter the mixture and discard the hexane. Air-dry the plant residue.

  • Ultrasound-Assisted Extraction:

    • Place a precisely weighed amount of the plant powder (e.g., 10 g) into an extraction vessel.

    • Add the optimal extraction solvent (e.g., 150 mL of 80% ethanol for a 1:15 g/mL ratio).

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the extraction parameters based on your optimization experiments (e.g., Temperature: 40°C, Time: 60 minutes, Ultrasonic Power: 300 W).[6][8]

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the same solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <50°C).

  • Purification and Analysis:

    • The resulting crude extract can be further purified using techniques like column chromatography (e.g., with AB-8 macroporous resin) or preparative HPLC.[8]

    • Quantify the yield of this compound using an analytical method such as High-Performance Liquid Chromatography (HPLC).

Diagrams

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification raw_material Raw Plant Material drying Drying raw_material->drying grinding Grinding drying->grinding defatting Defatting (with Hexane) grinding->defatting extraction Ultrasound-Assisted Extraction (UAE) defatting->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Quantification (HPLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for this compound extraction.

Parameter_Influence solvent Solvent Concentration yield yield solvent->yield Optimal Polarity temp Temperature temp->yield Risk of Degradation time Extraction Time time->yield Diminishing Returns ratio Solid-Liquid Ratio ratio->yield Affects Diffusion particle Particle Size particle->yield Surface Area

Caption: Key parameters influencing this compound yield.

References

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing Taxilluside A and similar compounds using reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1][2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[1] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing, though for some assays, a value up to 1.5 may be acceptable.[3][4] This distortion can compromise the accuracy of quantification and the resolution between adjacent peaks.[1][2]

Q2: Why am I observing peak tailing specifically for this compound?

A2: While direct studies on this compound peak tailing are not prevalent, its chemical structure, a flavonoid glycoside, suggests potential causes. Like many polar compounds with phenolic hydroxyl groups, this compound can exhibit secondary interactions with the stationary phase.[2] The most common cause of peak tailing in reverse-phase HPLC is the interaction of analytes with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3][5] These interactions are particularly strong with polar and basic compounds.[1][3]

Q3: Can the mobile phase composition contribute to the peak tailing of this compound?

A3: Yes, the mobile phase plays a critical role. Key factors include:

  • pH: The pH of the mobile phase can influence the ionization state of both this compound and the residual silanol groups on the column.[5] At a mid-range pH, silanol groups can be deprotonated and negatively charged, leading to strong electrostatic interactions with polar analytes, causing tailing.[6]

  • Buffer Concentration: Insufficient buffer strength can lead to localized pH shifts as the sample passes through the column, resulting in inconsistent ionization and peak tailing.[4][7]

  • Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) affect solvent strength and can influence peak shape.[5]

Q4: Could my HPLC column be the source of the problem?

A4: Absolutely. Column-related issues are a primary source of peak tailing:

  • Column Type: Older, Type A silica columns have a higher concentration of acidic silanol groups that are prone to causing tailing with polar analytes.[1]

  • Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet, where the stationary phase has settled or dissolved, or as contamination from sample matrix components.[2][8]

  • Lack of End-capping: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[3] Using a non-end-capped column for a polar analyte like this compound can lead to tailing.[3]

Q5: What are extra-column effects and can they cause peak tailing?

A5: Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself.[8][9] This can be caused by:

  • Excessively long or wide-bore connecting tubing.[2][5]

  • Improperly fitted connections leading to dead volume.[2][6]

  • A large detector cell volume.[4] These issues are often more noticeable for early-eluting peaks.[9]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

If you are experiencing peak tailing with this compound, modifying the mobile phase is a primary troubleshooting step.

Problem: Asymmetrical peak shape for this compound.

Solution Workflow:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions.[1][3][10] This is a very effective strategy for reducing tailing for polar and basic compounds.[8]

  • Increase Buffer Concentration: If operating near the pKa of this compound, increase the buffer concentration (e.g., 25-50 mM for LC-UV applications) to ensure consistent pH and improve peak shape.[4][10]

  • Add Mobile Phase Modifiers: Historically, additives like triethylamine were used to mask silanol interactions.[1] However, modern approaches favor pH control.

Table 1: Recommended Mobile Phase Adjustments for Peak Tailing

ParameterRecommended ActionRationaleTypical Concentration/Range
pH Lower the pHProtonates residual silanols to minimize secondary interactions.[3][10]pH 2.5 - 3.5
Buffer Increase buffer strengthResists local pH changes on the column.[4][7]25-50 mM
Additive Use of acidic modifiersEnsures a stable, low pH environment.0.1% Formic Acid or Acetic Acid
Guide 2: Addressing Column-Related Issues

The analytical column is often the root cause of peak tailing. Follow these steps to diagnose and resolve column problems.

Problem: Persistent peak tailing even after mobile phase optimization.

Solution Workflow:

  • Select an Appropriate Column: For polar compounds like this compound, use a modern, high-purity, Type B silica column that is end-capped.[1][8] Polar-embedded or hybrid stationary phases can also offer improved peak shape for challenging compounds.[1][5]

  • Check for Column Contamination/Void: If the column is old or has been used with complex samples, it may be contaminated or have a void.[2][8] Try flushing the column with a strong solvent.[4] If a void is suspected, you can try reversing the column (if the manufacturer allows) and washing it to remove particulates from the inlet frit.[3]

  • Replace the Column: The most straightforward way to confirm a column issue is to replace it with a new one of the same type.[3] If the problem is resolved, the old column was the cause.

Experimental Protocols

Protocol 1: General HPLC Method for Flavonoid Glycosides (e.g., this compound)

This protocol provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: Use a modern, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters Symmetry C18). A common dimension is 150 mm x 4.6 mm with 3.5 or 5 µm particle size.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient could be 10-50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (likely around 280 nm, typical for flavonoids).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 10% Acetonitrile in water).[6] Using a stronger solvent can cause peak distortion.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[12]

Visual Troubleshooting Workflows

Below are logical diagrams to guide the troubleshooting process for peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_scope Is it one peak or all peaks? start->check_scope all_peaks All Peaks Tailing check_scope->all_peaks All one_peak One/Few Peaks Tailing check_scope->one_peak One/Few check_extra_column Check for Extra-Column Volume (tubing, connections) all_peaks->check_extra_column check_column_void Check for Column Void/ Contamination check_extra_column->check_column_void No fix_connections Use shorter, narrower tubing. Ensure proper fittings. check_extra_column->fix_connections Yes check_solvent Sample Solvent Stronger than Mobile Phase? check_column_void->check_solvent No replace_column Flush or Replace Column check_column_void->replace_column Yes adjust_solvent Dissolve sample in initial mobile phase check_solvent->adjust_solvent Yes resolved Peak Shape Improved fix_connections->resolved replace_column->resolved adjust_solvent->resolved secondary_interaction Suspect Secondary Interactions (e.g., Silanol Groups) one_peak->secondary_interaction adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) secondary_interaction->adjust_ph use_endcapped Use High-Purity, End-Capped Column adjust_ph->use_endcapped increase_buffer Increase Buffer Strength use_endcapped->increase_buffer increase_buffer->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_causes Causes cluster_solutions Solutions title Key Causes of Peak Tailing & Solutions causes Cause Chemical Column System/Method chemical_causes Silanol Interactions Mobile Phase pH too high Insufficient Buffering causes:f1->chemical_causes leads to column_causes Column Contamination Column Void/Bed Collapse Non End-Capped Column causes:f2->column_causes leads to system_causes Extra-Column Volume Sample Overload Sample Solvent Mismatch causes:f3->system_causes leads to chemical_solutions Lower Mobile Phase pH (2.5-3.0) Increase Buffer Strength Use Additives (e.g., 0.1% FA) chemical_causes->chemical_solutions solved by column_solutions Flush with Strong Solvent Replace Column Use End-Capped/Type B Column column_causes->column_solutions solved by system_solutions Minimize Tubing Length/ID Reduce Sample Concentration Use Mobile Phase as Sample Solvent system_causes->system_solutions solved by solutions Solution Chemical Column System/Method

Caption: Causes and solutions for peak tailing.

References

Challenges and solutions in the scale-up synthesis of Taxilluside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Taxilluside A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

The scale-up of this compound synthesis, a flavonoid glycoside, presents several significant challenges that are common in moving from laboratory to manufacturing scale.[1] Key obstacles include:

  • Regioselectivity: Achieving selective glycosylation at the desired hydroxyl group of the aglycone is difficult, often resulting in a mixture of isomers that complicates purification and reduces the yield of the target molecule.[2][3]

  • Complex Protection/Deprotection Steps: The synthesis typically requires multiple protection and deprotection steps for the hydroxyl groups on both the flavonoid and the sugar moiety. These additional steps increase process complexity, time, and cost while potentially lowering the overall yield.[2][3]

  • Purification and Isolation: Separating the final product from unreacted starting materials, by-products, and reagents is a major hurdle. Techniques that are effective at the lab scale, such as standard column chromatography, may not be economically viable or scalable for industrial production.[1]

  • Product Stability: this compound, like many flavonoids, can be susceptible to degradation under certain pH, temperature, and oxidative conditions, which can lead to significant product loss during synthesis and purification.[4][5]

  • Process Reproducibility: Ensuring consistent yield, purity, and impurity profiles from batch to batch is critical for commercial manufacturing and regulatory compliance but can be difficult to achieve when scaling up.[6][7]

  • Cost and Safety of Reagents: Reagents and catalysts that are suitable for small-scale synthesis may be prohibitively expensive, toxic, or hazardous for large-scale production.[1]

Q2: Why is purification of this compound particularly challenging at a large scale?

Purification is a significant bottleneck in the scale-up process for several reasons:

  • Structural Similarity of Impurities: The primary impurities are often isomers of this compound, which have very similar physical and chemical properties, making them difficult to separate using conventional methods.

  • High Cost of Scalable Chromatography: While preparative HPLC can provide high purity, its operational cost, solvent consumption, and low throughput make it less desirable for large-scale commercial manufacturing.[1]

  • Crystallization Difficulties: Developing a robust crystallization process that consistently yields the desired polymorph and particle size can be challenging and time-consuming.[8] Inconsistent particle size can affect the final drug product's formulation and bioavailability.[8]

  • Trapping and Enrichment: Advanced techniques may be required, such as using trapping columns for fraction enrichment or employing multi-step purification strategies that combine different chromatographic methods (e.g., rough purification followed by fine purification).[9]

Q3: What are the stability concerns for this compound during synthesis and storage?

Flavonoid glycosides can be unstable. Key concerns include:

  • pH Sensitivity: this compound may be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bond or open the heterocyclic ring.[4][10] For example, the related flavonoid taxifolin is extremely unstable under alkaline hydrolysis.[4]

  • Thermal Degradation: Elevated temperatures used during reactions, distillations, or drying can lead to degradation. The presence of humidity can exacerbate thermal degradation.[4][5]

  • Oxidation: The polyphenolic structure of this compound is susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to air and light.[11]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Low yield of glycosylation reaction 1. Inactive glycosyl donor. 2. Inefficient catalyst or promoter. 3. Suboptimal reaction conditions (temperature, time). 4. Poor regioselectivity leading to multiple products.1. Use a freshly prepared and activated glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide).[2] 2. Screen different catalysts (e.g., BF₃·Et₂O) and optimize loading.[3] 3. Perform a design of experiments (DoE) to optimize temperature and reaction time. 4. Consider enzymatic glycosylation for higher regioselectivity or optimize the protecting group strategy.[12][13]
Multiple spots on TLC/HPLC after glycosylation 1. Non-regioselective glycosylation. 2. Incomplete reaction. 3. Degradation of product or starting material.1. Modify the protecting group strategy to ensure only the target hydroxyl group is available for reaction.[3] 2. Increase reaction time or temperature, or add more glycosyl donor. 3. Analyze the stability of the aglycone and product under the reaction conditions. Consider milder conditions or shorter reaction times.
Difficulty in purifying the final product 1. Co-elution of isomers or closely related impurities. 2. Product instability on the purification media (e.g., silica gel). 3. Inefficient separation method.1. Explore alternative chromatographic methods like preparative LC-MS or supercritical fluid chromatography (SFC) for better resolution.[9] 2. Consider using a less acidic or basic stationary phase, or perform a rapid filtration instead of prolonged chromatography. 3. Develop a multi-step purification strategy: initial rough purification by flash chromatography followed by a final polishing step via crystallization or preparative HPLC.[9]
Product degradation during workup or isolation 1. Exposure to harsh pH (acidic or basic washes). 2. High temperatures during solvent evaporation. 3. Prolonged exposure to air/light.1. Use buffered aqueous solutions for washes and avoid strong acids or bases. 2. Use a rotary evaporator under high vacuum at a low temperature (e.g., <40°C). 3. Work under an inert atmosphere (N₂ or Ar) and protect light-sensitive compounds from direct light.
Batch-to-batch inconsistency 1. Variation in raw material quality. 2. Poor control over reaction parameters (temperature, mixing, addition rates). 3. Inconsistent workup or purification procedures.1. Establish strict quality control specifications for all starting materials. 2. Implement process analytical technology (PAT) to monitor and control critical process parameters in real-time. 3. Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all steps of the process.

Data Presentation

Table 1: Comparison of Potential Glycosylation Methods for Scale-Up

MethodTypical YieldRegioselectivityScalabilityKey Considerations
Chemical Synthesis (e.g., Koenigs-Knorr) 50-75%Moderate to GoodGoodRequires stoichiometric heavy metal salts, harsh conditions, and multiple protection/deprotection steps.
Trifluoroacetimidate Donors 60-85%Good to ExcellentGoodMilder reaction conditions compared to Koenigs-Knorr; catalyzed by Lewis acids.[3]
Enzymatic Synthesis (Glycosyltransferases) 70-95%ExcellentModerateHigh selectivity avoids protection steps; enzymes can be expensive and require specific buffer conditions.[12][13]

Table 2: Overview of Purification Techniques for Scale-Up

TechniquePurity AchievableThroughputCostBest For
Flash Chromatography 90-98%HighLowInitial, rough purification of large quantities.
Preparative HPLC >99%LowHighFinal polishing step for high-purity material; separating difficult isomers.[9]
Supercritical Fluid Chromatography (SFC) >99%MediumMedium-HighGreen alternative to HPLC with faster separation times.[9]
Crystallization >99.5%HighLowCost-effective final purification and isolation for crystalline solids.[14]

Experimental Protocols

Protocol: Regioselective Glycosylation using a Glycosyl Trifluoroacetimidate Donor

This protocol is a representative method for the key glycosylation step, adapted from general procedures for flavonoid glycosides.[3]

1. Preparation of the Protected Aglycone:

  • Protect all hydroxyl groups on the this compound aglycone except for the target glycosylation site (e.g., 7-OH). This can be achieved using protecting groups like benzyl (Bn) or silyl ethers. The choice of protecting group is critical for achieving regioselectivity.

2. Glycosylation Reaction:

  • Dissolve the protected aglycone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add the glycosyl trifluoroacetimidate donor (e.g., 2,3,4,6-tetra-O-acetyl-α,β-D-glucopyranosyl-N-phenyl-trifluoroacetimidate) (1.5 eq).

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of boron trifluoride etherate (BF₃·Et₂O) (0.3 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

3. Reaction Quench and Workup:

  • Once the reaction is complete, quench by adding solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected this compound.

4. Purification and Deprotection:

  • Purify the crude product by flash column chromatography on silica gel.

  • Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, basic conditions for acetyl groups) to yield the final this compound product.

Mandatory Visualizations

Scale_Up_Challenges cluster_Challenges Key Scale-Up Challenges for this compound Synthesis cluster_Consequences Resulting Issues Yield Low Overall Yield Process Complex & Inefficient Process Yield->Process Purity Impurity Profile Purity->Process Regulatory Regulatory Hurdles Purity->Regulatory Cost High Cost Cost->Process Reproducibility Batch Inconsistency Reproducibility->Regulatory Protect Protection/ Deprotection Steps Protect->Yield Glyco Poor Regioselectivity Glyco->Yield Glyco->Purity Purify Difficult Purification Purify->Cost Stable Product Stability Stable->Yield Stable->Purity

Caption: Core challenges in the scale-up synthesis of this compound.

Synthesis_Workflow Aglycone 1. Aglycone Starting Material Protection 2. Selective Protection Aglycone->Protection Glycosylation 3. Glycosylation Reaction Protection->Glycosylation Deprotection 4. Deprotection Glycosylation->Deprotection Purification 5. Crude Purification (Flash Chromatography) Deprotection->Purification FinalPurification 6. Final Purification (Crystallization / Prep-HPLC) Purification->FinalPurification API 7. This compound (API) FinalPurification->API

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Problem: Low Reaction Yield CheckPurity Are starting materials pure? Start->CheckPurity PurifySM Solution: Purify or re-source starting materials. CheckPurity->PurifySM No CheckConditions Are reaction conditions (temp, time) optimal? CheckPurity->CheckConditions Yes End Yield Improved PurifySM->End Optimize Solution: Run optimization studies (DoE). CheckConditions->Optimize No CheckReagents Is glycosyl donor/catalyst active and fresh? CheckConditions->CheckReagents Yes Optimize->End NewReagents Solution: Use freshly prepared donor and new catalyst. CheckReagents->NewReagents No CheckSideProducts Are side products forming? CheckReagents->CheckSideProducts Yes NewReagents->End ChangeMethod Solution: Change protecting group or switch to enzymatic method. CheckSideProducts->ChangeMethod Yes CheckSideProducts->End No ChangeMethod->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Taxilluside A Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Taxilluside A for in vivo efficacy studies.

Disclaimer

Direct, peer-reviewed data on the specific in vivo dosage, pharmacokinetics, and toxicology of isolated this compound is limited in publicly available literature. The guidance provided here is based on general principles for novel natural compounds and data from studies on crude extracts of Taxillus chinensis and related plants from the Loranthaceae family. Researchers should conduct their own dose-finding studies to determine a safe and effective dose for their specific animal model and disease indication.

Frequently Asked Questions (FAQs)

Q1: Where do I start with determining the in vivo dosage for this compound?

A1: Since specific data for purified this compound is scarce, a good starting point is to review the literature for in vivo studies on extracts of Taxillus chinensis, the plant from which this compound is isolated.[1][2] Flavonoids are considered a major bioactive component of this plant.[1][2] One study on the anti-osteoporotic effects of an aqueous extract of Taxillus chinensis in rats used a dosage of 12.0 g of raw plant material per kg of body weight.[3] However, this is for a crude extract and the concentration of this compound within it is unknown. Therefore, a dose-range finding study is essential for the purified compound.

Q2: What is a typical dose range for flavonoids or similar glycosides in vivo?

A2: The effective dose of flavonoids and glycosides can vary widely depending on the specific compound, animal model, and route of administration. For context, studies on extracts from other plants in the Loranthaceae family, such as Loranthus ferrugineus, have used intravenous doses in the range of 25-200 mg/kg to observe effects on blood pressure. It is crucial to start with low doses in a pilot study and escalate gradually while monitoring for efficacy and toxicity.

Q3: How do I perform a dose-range finding study?

A3: A typical dose-range finding study involves the following steps:

  • Literature Review: Gather all available information on this compound and related compounds to estimate a potential starting dose.

  • Acute Toxicity Study: Conduct an acute toxicity study to determine the maximum tolerated dose (MTD). This is often done by administering single, escalating doses to small groups of animals and observing them for a set period (e.g., 7-14 days) for any adverse effects or mortality.

  • Pilot Efficacy Study: Based on the MTD, select a range of 3-5 doses (e.g., spanning one or two orders of magnitude below the MTD) to test in your disease model.

  • Dose-Response Evaluation: Administer the selected doses to different groups of animals and evaluate the desired biological response. This will help you identify a dose that shows a significant effect without causing toxicity.

  • Definitive Efficacy Study: Once an effective dose range is identified, you can perform a larger study with more animals to confirm the efficacy and further optimize the dosage.

Q4: What are the potential signaling pathways affected by this compound?

A4: While the specific pathways for this compound are not well-documented, extracts of Taxillus chinensis have been shown to possess anti-inflammatory and antioxidant properties.[1][2] In a study on osteoporosis, the aqueous extract of Taxillus chinensis was found to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3] Therefore, it is plausible that this compound may modulate inflammatory pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the tested dose. The dose is too low.Gradually increase the dose in subsequent experiments. Consider conducting a wider dose-range finding study.
Poor bioavailability.Investigate different routes of administration (e.g., intraperitoneal, intravenous if solubility permits) or consider using a vehicle that enhances absorption.
Inappropriate animal model.Ensure the chosen animal model is relevant to the disease being studied and is known to be responsive to similar classes of compounds.
High toxicity or mortality observed. The dose is too high.Immediately reduce the dose. Refer to your acute toxicity study data to select a lower, non-toxic starting dose.
Vehicle toxicity.Run a vehicle-only control group to ensure the vehicle is not causing the observed toxicity.
Contamination of the compound.Verify the purity of your this compound sample.
Inconsistent results between experiments. Variability in animal handling and dosing.Standardize all experimental procedures, including animal handling, dosing technique, and timing of administration.
Instability of the compound in the formulation.Prepare fresh formulations for each experiment and ensure the compound is stable in the chosen vehicle for the duration of the study.
Biological variability.Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Dosages of Taxillus chinensis and Related Plant Extracts

Plant/Extract Animal Model Dosage Route of Administration Observed Effect Reference
Aqueous Extract of Taxillus chinensisOvariectomized Rats12.0 g raw materials/kgOralAnti-osteoporotic[3]
Loranthus ferrugineus ExtractNot specified25-200 mg/kgIntravenousHypotensive

Note: This data is for crude extracts and should only be used as a preliminary reference for designing dose-finding studies for purified this compound.

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animals: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.

  • Housing: House animals individually with free access to food and water.

  • Starting Dose: Based on literature and in silico predictions, select a starting dose. A default starting dose of 175 mg/kg can be used if no information is available.

  • Dosing: Administer the selected dose of this compound to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound dose).

  • LD50 Estimation: The LD50 is estimated using the maximum likelihood method.

Protocol: Dose-Response Efficacy Study in a Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
  • Animals: Use male Wistar rats (180-200 g).

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (e.g., 3-5 different dose levels)

  • Dosing: Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Dose-Ranging cluster_2 Phase 3: Optimization & Confirmation Literature Review Literature Review Acute Toxicity Study (MTD) Acute Toxicity Study (MTD) Literature Review->Acute Toxicity Study (MTD) Pilot Efficacy Study (3-5 Doses) Pilot Efficacy Study (3-5 Doses) Acute Toxicity Study (MTD)->Pilot Efficacy Study (3-5 Doses) Dose-Response Analysis Dose-Response Analysis Pilot Efficacy Study (3-5 Doses)->Dose-Response Analysis Select Optimal Dose Select Optimal Dose Dose-Response Analysis->Select Optimal Dose Definitive Efficacy Study Definitive Efficacy Study Select Optimal Dose->Definitive Efficacy Study G Start Start No Effect No Effect Start->No Effect High Toxicity High Toxicity No Effect->High Toxicity [No] Increase Dose Increase Dose No Effect->Increase Dose [Yes] Decrease Dose Decrease Dose High Toxicity->Decrease Dose [Yes] Optimal Dose Optimal Dose High Toxicity->Optimal Dose [No] Check Bioavailability Check Bioavailability Increase Dose->Check Bioavailability Check Vehicle Toxicity Check Vehicle Toxicity Decrease Dose->Check Vehicle Toxicity G Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 This compound This compound This compound->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

Methods to prevent degradation of Taxilluside A during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available data specifically detailing the degradation pathways and optimal storage conditions for Taxilluside A. The following troubleshooting guides and FAQs are based on established principles of flavonoid chemistry and general best practices for the storage and handling of natural compounds. The provided experimental protocols and quantitative data are illustrative and should be adapted based on internal validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many flavonoid glycosides, this compound is susceptible to degradation from several environmental factors. The most common contributors to degradation are:

  • pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the flavonoid aglycone.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or even visible light can induce photolytic degradation, leading to the formation of various degradation products.

  • Oxidation: The presence of oxygen and/or oxidizing agents can lead to the oxidative degradation of the flavonoid structure.

Q2: What is the ideal temperature for storing a stock solution of this compound?

A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), it is advisable to store solutions at -20°C or, ideally, at -80°C to minimize degradation. It is crucial to minimize freeze-thaw cycles.

Q3: How should I prepare and store my this compound stock solutions?

A3: It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock can then be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in light-protecting tubes.

Q4: I've noticed a color change in my this compound solution. What could be the cause?

A4: A color change, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation or the formation of polymeric degradation products. It is advisable to perform an analytical check, such as HPLC-UV, to assess the purity of the solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Experimental Results Degradation of this compound in stock or working solutions.1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Verify the storage conditions of the stock solution (temperature, light exposure). 3. Perform a purity analysis (e.g., HPLC) on the stock solution to quantify the concentration of intact this compound.
Appearance of New Peaks in HPLC Chromatogram Chemical degradation of this compound.1. Identify the nature of the new peaks using LC-MS to understand the degradation pathway. 2. Review the handling and storage procedures to identify potential causes of degradation (e.g., pH of the buffer, exposure to light).
Precipitation in the Stock Solution upon Thawing Poor solubility or compound degradation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Analyze the precipitate and supernatant separately to determine if it is the intact compound or a degradation product.

Illustrative Quantitative Data

Table 1: Illustrative Degradation of this compound under Various Stress Conditions (Forced Degradation Study)

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products Observed (Hypothetical)
0.1 M HCl24 hours60°C25%Aglycone, hydrolyzed products
0.1 M NaOH8 hoursRoom Temp40%Oxidized and rearranged products
3% H₂O₂24 hoursRoom Temp15%Oxidized products
UV Light (254 nm)48 hoursRoom Temp30%Photolytic cleavage products
Heat (Dry)7 days80°C10%Thermally induced isomers

Table 2: Illustrative Stability of this compound in Solution at Different Temperatures

Storage Temperature Solvent Time Point % Purity Remaining (Illustrative)
2-8°CDMSO30 days98%
-20°CDMSO6 months99%
-80°CDMSO1 year>99%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.

  • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 7 days. Dissolve in methanol for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Compare the chromatograms with that of an untreated control solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound in the presence of its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-20 min: 10-70% B

    • 20-25 min: 70-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

cluster_degradation General Degradation Pathways for Flavonoid Glycosides Taxilluside_A This compound (Flavonoid Glycoside) Aglycone Aglycone Taxilluside_A->Aglycone Hydrolysis (Acid/Base) Sugar Sugar Moiety Taxilluside_A->Sugar Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products Taxilluside_A->Oxidized_Products Oxidation Photolytic_Products Photolytic Products Taxilluside_A->Photolytic_Products Photolysis Rearranged_Products Rearranged Products Aglycone->Rearranged_Products Alkaline Conditions

Caption: General degradation pathways for flavonoid glycosides.

cluster_workflow Experimental Workflow for Stability Testing Start Start: This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Light, Heat) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Stability_Study Conduct Stability Study (Different Conditions) Method_Validation->Stability_Study Data_Analysis Analyze Samples at Different Time Points Stability_Study->Data_Analysis End End: Determine Shelf-life and Storage Conditions Data_Analysis->End

Caption: Workflow for stability testing of a drug substance.

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides a framework of strategies and methodologies for enhancing the oral bioavailability of poorly soluble compounds. Currently, there is a significant lack of publicly available scientific literature and specific data regarding the physicochemical properties, metabolism, and oral bioavailability of Taxilluside A . Therefore, the following information is based on general principles and strategies applied to other poorly soluble natural products and should be adapted and validated for this compound through experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the low oral bioavailability of natural products like this compound?

Low oral bioavailability of natural compounds is often attributed to a combination of factors:

  • Poor Aqueous Solubility: Many natural products are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to reach the systemic circulation. This can be due to its molecular size, charge, or affinity for efflux transporters (like P-glycoprotein) that actively pump the drug back into the GI lumen.

  • First-Pass Metabolism: After absorption, the compound passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes (e.g., Cytochrome P450 family), reducing the amount of active drug that reaches the bloodstream.

  • Chemical Instability: The compound may be unstable in the harsh acidic or enzymatic environment of the GI tract.

Q2: What are the primary strategies to overcome the low oral bioavailability of a poorly soluble compound?

The main approaches focus on addressing the limiting factors mentioned above:

  • Solubility Enhancement: Increasing the dissolution rate and concentration of the drug in the GI fluid.

  • Permeability Enhancement: Improving the passage of the drug across the intestinal epithelium.

  • Inhibition of First-Pass Metabolism: Reducing the metabolic breakdown of the drug in the intestine and liver.

  • Combination Approaches: Often, a combination of these strategies is most effective.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results
Possible Cause Troubleshooting Step
Poor wetting of the compound.Include a small percentage of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) in the dissolution medium.
Compound degradation in the dissolution medium.Assess the stability of the compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to select an appropriate dissolution medium. Use HPLC to check for degradation products.
Inappropriate dissolution medium.Test solubility in different biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
Issue 2: Poor Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Step
Compound is a substrate for efflux transporters (e.g., P-glycoprotein).Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.
Low paracellular transport.Investigate the use of permeation enhancers that can transiently open tight junctions between cells.
Low transcellular transport due to lipophilicity/hydrophilicity imbalance.Consider prodrug approaches to modify the physicochemical properties of the compound for better membrane transport.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the aqueous solubility of the compound at different pH values.

  • Materials: Test compound, phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8, shaker incubator, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of the compound to separate vials containing each of the pH buffers.

    • Incubate the vials in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of a formulation of the compound.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Materials: Formulation of the test compound, dissolution medium (e.g., 900 mL of 0.1% SDS in pH 6.8 PBS), dissolution vessels, paddles, sampling cannulas, HPLC system.

  • Method:

    • Pre-heat the dissolution medium to 37°C ± 0.5°C.

    • Place the formulation into the dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration by HPLC.

    • Plot the cumulative percentage of drug dissolved versus time.

Protocol 3: Caco-2 Cell Permeability Assay
  • Objective: To assess the intestinal permeability of the compound.

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.

  • Method:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • Take samples from the receiver chamber at specified time intervals.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation (Illustrative Examples)

The following tables are templates. For a specific project on this compound, these would be populated with experimental data.

Table 1: Physicochemical Properties of a Test Compound

PropertyValueMethod
Molecular Weighte.g., 500 g/mol -
pKae.g., 8.5Potentiometric titration
LogPe.g., 3.2Shake-flask method
Aqueous Solubility (pH 6.8)e.g., < 1 µg/mLEquilibrium solubility assay

Table 2: Pharmacokinetic Parameters of Different Formulations in Rats (Illustrative)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Oral Suspensione.g., 50 ± 12e.g., 2.0e.g., 250 ± 60100
Nanoemulsione.g., 250 ± 45e.g., 1.5e.g., 1500 ± 210e.g., 600
Solid Dispersione.g., 180 ± 30e.g., 1.0e.g., 1100 ± 150e.g., 440

Visualizations

Experimental Workflow for Bioavailability Enhancement

Caption: A generalized workflow for enhancing the oral bioavailability of a poorly soluble compound.

Hypothetical Signaling Pathway for Permeation Enhancement

G PE Permeation Enhancer TJ Tight Junction Complex (Claudin, Occludin, ZO-1) PE->TJ Transiently Disrupts Paracellular Increased Paracellular Permeability TJ->Paracellular Leads to Absorption Enhanced Drug Absorption Paracellular->Absorption Drug Drug Molecule Drug->Paracellular Passes Through

Caption: A simplified diagram illustrating the mechanism of a paracellular permeation enhancer.

Technical Support Center: Refining Chromatographic Separation of Taxilluside A from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic separation of Taxilluside A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the purification of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the structural similarity of this compound and its isomers. Isomers are molecules with the same molecular formula but different arrangements of atoms.[1] This subtle difference makes it difficult to achieve baseline separation using standard chromatographic techniques. Common issues include co-elution, poor resolution, and peak tailing. For flavonoid glycosides like this compound, isomerism can occur in the sugar moiety, the aglycone structure, or the linkage between them, further complicating separation.

Q2: Which chromatographic techniques are most effective for separating flavonoid glycoside isomers like this compound?

A2: Several techniques have proven effective for separating flavonoid glycoside isomers:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, particularly in reversed-phase mode (RP-HPLC) using C18 columns.[2][3][4][5] Optimization of the mobile phase, temperature, and stationary phase is crucial for successful separation.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can offer faster and more efficient separations compared to HPLC.[6]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative technique that avoids the use of a solid support, which can be beneficial for preventing sample adsorption and degradation.[7]

Q3: What are the recommended starting conditions for developing an HPLC method for this compound isomer separation?

A3: Based on successful separations of similar flavonoid glycosides, here are some recommended starting points:

  • Column: A reversed-phase C18 column is a good initial choice.

  • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1-0.5% acetic acid or formic acid) and an organic modifier like methanol or acetonitrile is typically used.[2][5] Sometimes, a third solvent like tetrahydrofuran can improve selectivity.[2]

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths, as flavonoids have characteristic UV spectra.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound from its isomers.

Problem Possible Cause Suggested Solution
Poor Resolution/Co-elution of Isomers Inadequate mobile phase composition.- Adjust the ratio of organic modifier to the aqueous phase.- Change the organic modifier (e.g., from methanol to acetonitrile or vice versa).- Add a small percentage of a third solvent like tetrahydrofuran to alter selectivity.[2]- Modify the pH of the aqueous phase with a different acid (e.g., formic acid instead of acetic acid).
Non-optimal column temperature.- Increase or decrease the column temperature. Higher temperatures can improve efficiency but may decrease retention.
Unsuitable stationary phase.- Try a different type of C18 column from another manufacturer, as they can have different selectivities.- Consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
Peak Tailing Secondary interactions with the stationary phase.- Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase if your compound is basic.- Use a highly deactivated ("end-capped") C18 column.
Column overload.- Reduce the sample concentration or injection volume.
Low Yield/Recovery Adsorption of the compound onto the stationary phase.- Consider using a different stationary phase or switching to a technique without a solid support like HSCCC.[7]
Degradation of the compound.- Ensure the mobile phase pH is within the stability range of your compound.- Work at lower temperatures if the compound is thermally labile.
Irreproducible Retention Times Inadequate column equilibration.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in mobile phase composition.- Use a high-quality HPLC system with a reliable pump and degasser.- Prepare fresh mobile phase daily.

Experimental Protocols

Preparative HPLC Method for Flavonoid Glycoside Isomer Separation

Parameter Condition
Column XBridge Prep C18 (100 mm × 19 mm i.d., 5 µm)
Mobile Phase Isocratic elution with 0.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v)
Flow Rate 13.6 mL/min
Detection PDA detector, wavelength monitored according to the UV maxima of this compound
Temperature Ambient

Note: This is a starting point and may require optimization for the specific isomers of this compound.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_post Post-Separation Start Crude Extract Containing this compound and Isomers Dissolve Dissolve in appropriate solvent Start->Dissolve Filter Filter through 0.45 µm membrane Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Separation on C18 column with optimized mobile phase Inject->Separate Detect Detect with PDA detector Separate->Detect Collect Collect fractions of separated isomers Detect->Collect Analyze Analyze fractions for purity (e.g., analytical HPLC, MS) Collect->Analyze Evaporate Evaporate solvent to obtain pure isomers Analyze->Evaporate End Pure Isomers of this compound Evaporate->End TroubleshootingTree cluster_mobile_phase Mobile Phase Optimization Start Poor Separation of Isomers Q1 Is resolution < 1.5? Start->Q1 A1_Yes Optimize Mobile Phase Q1->A1_Yes Yes A1_No Check Peak Shape Q1->A1_No No MP1 Adjust organic modifier % A1_Yes->MP1 A1_No_Yes Peak Tailing? A1_No->A1_No_Yes MP2 Change organic modifier (MeOH/ACN) MP1->MP2 MP3 Modify pH MP2->MP3 MP4 Add a third solvent (THF) MP3->MP4 A1_No_Yes_Yes Reduce sample load or add mobile phase modifier A1_No_Yes->A1_No_Yes_Yes Yes A1_No_Yes_No Consider alternative stationary phase A1_No_Yes->A1_No_Yes_No No

References

Technical Support Center: Mitigating Taxilluside A Interference in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Taxilluside A in cytotoxicity assays. Due to its inherent antioxidant properties, this compound can directly interact with assay reagents, leading to inaccurate and misleading results. This guide will help you identify, understand, and mitigate these interferences to ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound interfering with my cytotoxicity assay?

A1: this compound, like many polyphenolic compounds, possesses strong antioxidant and reducing properties. In cytotoxicity assays that rely on redox-sensitive dyes, such as the tetrazolium salts MTT, XTT, and WST-1, this compound can directly reduce the dye. This chemical reduction is independent of cellular metabolic activity and mimics the signal produced by viable cells, leading to an overestimation of cell viability and potentially masking the true cytotoxic effects of the compound.

Q2: Which cytotoxicity assays are most susceptible to interference by this compound?

A2: Assays that use redox indicators are highly susceptible. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: this compound can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, the XTT reagent can be chemically reduced by this compound.

  • WST-1 (water-soluble tetrazolium salt-1) Assay: This is another tetrazolium-based assay prone to interference from reducing compounds.

  • Resazurin (AlamarBlue®) Assay: The reduction of resazurin to the fluorescent resorufin can also be influenced by the antioxidant activity of this compound.

Q3: How can I confirm that this compound is interfering with my assay?

A3: A simple and effective method is to run a cell-free control . Prepare wells containing your cell culture medium and the same concentrations of this compound used in your experiment, but without any cells. Add the assay reagent (e.g., MTT) and incubate for the same duration as your cellular experiment. If you observe a color change (e.g., formation of purple formazan in the MTT assay), it confirms direct chemical interference.[1]

Q4: What are the recommended alternative assays to mitigate this compound interference?

A4: To avoid interference, it is best to use assays that do not rely on redox reactions. Recommended alternatives include:

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • ATP-Based Luminescence Assay: This assay quantifies the amount of adenosine triphosphate (ATP) present in metabolically active cells, which is a direct indicator of cell viability.

  • Crystal Violet (CV) Assay: This assay involves staining the DNA of adherent cells with crystal violet dye.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly high cell viability or IC50 values with this compound in an MTT/XTT/WST-1 assay. Direct reduction of the tetrazolium dye by the antioxidant activity of this compound.1. Run a cell-free control to confirm direct interference. 2. Switch to a non-redox-based assay such as Neutral Red, SRB, or an ATP-based assay.
High background absorbance in cell-free control wells. This compound is directly reducing the assay reagent.This confirms interference. Discontinue the use of the current assay and select an alternative method from the recommended list.
Inconsistent results across different concentrations of this compound. A combination of true cytotoxic/cytostatic effects and assay interference.Lower concentrations of this compound may not cause significant interference, while higher concentrations do. It is crucial to switch to a non-interfering assay for accurate dose-response analysis.

Experimental Protocols for Alternative Assays

Protocol 1: Neutral Red (NR) Uptake Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and appropriate controls for the desired exposure time.

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL of Neutral Red. Incubate for 2-3 hours at 37°C.

  • Cell Lysis and Dye Solubilization: Remove the Neutral Red-containing medium, and wash the cells gently with 150 µL of PBS. Add 150 µL of destain solution (50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Measurement: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay
  • Cell Seeding and Treatment: Follow the same procedure as in the NR assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Place the plate on a shaker for 5 minutes to solubilize the dye. Measure the absorbance at 510 nm.

Protocol 3: ATP-Based Luminescence Assay
  • Cell Seeding and Treatment: Follow the same procedure as in the NR assay.

  • Reagent Preparation: Prepare the ATP-releasing and luciferase/luciferin reagents according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Assay Procedure: Equilibrate the plate and the detection reagent to room temperature. Add a volume of the detection reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer.

Signaling Pathway and Experimental Workflow Diagrams

This compound Potential Signaling Interactions

Taxifolin, a compound structurally similar to components that may be present with this compound, is known to interact with the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. The antioxidant properties of this compound can also mitigate oxidative stress-induced signaling.

TaxillusideA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K TaxillusideA This compound ROS ROS TaxillusideA->ROS Inhibits Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Potential signaling interactions of this compound.

Recommended Experimental Workflow for Cytotoxicity Testing of this compound

This workflow outlines the recommended steps to avoid and troubleshoot interference in cytotoxicity assays.

Experimental_Workflow Start Start: Test Cytotoxicity of this compound SelectAssay Select Cytotoxicity Assay Start->SelectAssay RedoxAssay Redox-Based Assay (e.g., MTT, XTT, WST-1) SelectAssay->RedoxAssay Initial Choice NonRedoxAssay Non-Redox-Based Assay (e.g., NR, SRB, ATP-based) SelectAssay->NonRedoxAssay Recommended CellFreeControl Perform Cell-Free Control RedoxAssay->CellFreeControl PerformCellAssay Perform Cellular Assay RedoxAssay->PerformCellAssay NonRedoxAssay->PerformCellAssay InterferenceCheck Interference Detected? CellFreeControl->InterferenceCheck InterferenceCheck->RedoxAssay No InterferenceCheck->NonRedoxAssay Yes AnalyzeData Analyze and Interpret Data PerformCellAssay->AnalyzeData End End AnalyzeData->End

Caption: Recommended workflow for cytotoxicity testing.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Potential: Taxifolin vs. Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Quercetin and Taxifolin

Quercetin and Taxifolin are naturally occurring flavonoids found in many fruits, vegetables, and grains. They are renowned for their potent antioxidant properties, which contribute to their various health benefits. Structurally, both compounds share the same pentahydroxyflavone backbone, meaning they have an identical pattern of hydroxyl (-OH) group distribution. The key structural difference lies in the C-ring of the flavonoid structure: Quercetin has a double bond between carbons 2 and 3, whereas Taxifolin has a saturated single bond at this position. This seemingly minor structural variance significantly influences their antioxidant capacity.

Mechanisms of Antioxidant Action

Flavonoids like Quercetin and Taxifolin exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells and tissues.

  • Metal Ion Chelation: Both molecules can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1] This action prevents the metals from participating in Fenton reactions, which generate highly damaging hydroxyl radicals.[2]

  • Modulation of Endogenous Antioxidant Enzymes: Quercetin and Taxifolin can enhance the body's own antioxidant defense system by upregulating the expression and activity of antioxidant enzymes.[3][4] This is primarily achieved through the activation of the Nrf2 signaling pathway.

Quantitative Comparison of In Vitro Antioxidant Activity

The antioxidant potential of compounds is frequently evaluated using in vitro chemical assays that measure their ability to scavenge synthetic radicals. The 50% inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the radicals in the assay, is a standard metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

The table below summarizes representative IC50 values for Taxifolin and Quercetin from two commonly used antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAntioxidant AssayIC50 Value (µg/mL)Reference
Taxifolin DPPH77.00[5][6]
ABTS0.83[6]
Quercetin DPPH~2.93 - 4.97[7][8]
ABTS~1.89 - 2.04[7][9]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Based on these in vitro assays, Quercetin demonstrates significantly stronger radical scavenging activity in the DPPH assay compared to Taxifolin.[5][6][7][8] Conversely, Taxifolin shows exceptionally high activity in the ABTS assay, even surpassing Quercetin.[6][7][9] This highlights that the relative efficacy of an antioxidant can be assay-dependent.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Pathway

Beyond direct chemical scavenging, a crucial aspect of the antioxidant activity of both Taxifolin and Quercetin is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway within cells.[3][4][10]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its inhibitor, Keap1 (Kelch-like ECH-associated protein 1).[11] When cells are exposed to oxidative stress (or to Nrf2 activators like Quercetin and Taxifolin), Nrf2 is released from Keap1.[11] It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[12] This binding initiates the transcription of a suite of protective genes, including those for antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[12][13] By boosting these endogenous defenses, both flavonoids provide indirect but potent and long-lasting protection against oxidative stress.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Quercetin / Taxifolin Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Nrf2_nucleus->ARE Binds to Cellular_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cellular_Protection

Nrf2-ARE antioxidant signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the fundamental protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A solution of DPPH (e.g., 8 mg in 100 mL of methanol) is prepared.[9] The concentration is adjusted to achieve an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).[14]

  • Reaction Mixture: Various concentrations of the test compound (Taxifolin or Quercetin) are prepared in a suitable solvent (e.g., methanol or DMSO).

  • Incubation: A fixed volume of the DPPH solution (e.g., 100 µL) is mixed with an equal volume of the test compound solution in a 96-well plate.[9] The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[9]

  • Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at ~517 nm. A control sample containing the solvent instead of the antioxidant is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[9]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•⁺).

  • Radical Generation: The ABTS radical cation is pre-generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: Before use, the ABTS•⁺ solution is diluted with a solvent (e.g., methanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (~734 nm).[9]

  • Reaction Mixture: Various concentrations of the test compound are prepared.

  • Incubation: A volume of the test compound solution (e.g., 100 µL) is mixed with a larger volume of the diluted ABTS•⁺ solution (e.g., 100 µL) in a 96-well plate.[9] The mixture is incubated at room temperature for a short period (e.g., 6 minutes).[9]

  • Measurement: The absorbance is measured at ~734 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.

Conclusion

Both Taxifolin and Quercetin are potent flavonoids with significant antioxidant capabilities, operating through both direct radical scavenging and the enhancement of endogenous cellular defenses via the Nrf2 pathway. While structurally very similar, the double bond in Quercetin's C-ring appears to enhance its hydrogen-donating ability in certain chemical assays like DPPH, resulting in a lower IC50 value and suggesting superior activity in that context. However, the antioxidant potential is complex, and as shown by the ABTS assay, Taxifolin can exhibit exceptional activity under different conditions. The activation of the Nrf2 pathway by both compounds is a critical mechanism that provides a more biologically relevant and sustained antioxidant effect within the cellular environment. The choice between these compounds for drug development or research may depend on the specific oxidative stress model and the desired therapeutic outcome.

References

A Comparative Guide to Analytical Methods for the Quantification of Taxilluside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Taxilluside A, a flavonoid glycoside with significant therapeutic potential.

This document outlines the experimental protocols and presents a comparative analysis of the validation parameters for these two widely used analytical techniques. The information is synthesized from published research to aid in the selection of the most appropriate method based on specific research needs, such as required sensitivity, sample matrix complexity, and throughput.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of data generated by different techniques. It involves analyzing the same set of quality control (QC) samples using both methods and statistically comparing the results.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion prep Prepare Spiked QC Samples (Low, Medium, High Concentrations) hplc HPLC-UV Analysis prep->hplc uplc UPLC-MS/MS Analysis prep->uplc compare Compare Concentration Data hplc->compare uplc->compare stats Statistical Analysis (e.g., Bland-Altman, Regression) compare->stats conclusion Determine Method Comparability stats->conclusion

Caption: Workflow for cross-validating HPLC-UV and UPLC-MS/MS methods.

Comparison of Method Validation Parameters

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 5 ng/mL
Precision (RSD%) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Recovery (%) > 80%> 85%
Matrix Effect Not typically assessedMonitored, within acceptable limits
Stability (Freeze-thaw, Short-term, Long-term) StableStable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.

HPLC-UV Method

Sample Preparation:

  • To 100 µL of plasma, add a suitable internal standard (IS).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

UPLC-MS/MS Method

Sample Preparation:

  • To 50 µL of plasma, add the internal standard.

  • Precipitate proteins with 150 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for injection into the UPLC-MS/MS system.

UPLC Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be optimized.

Signaling Pathway Visualization

While not directly related to the analytical method cross-validation, understanding the biological context of this compound is important for researchers. The following diagram illustrates a hypothetical signaling pathway that could be investigated using the quantified this compound data.

Hypothetical Signaling Pathway Influenced by this compound TaxillusideA This compound Receptor Cell Surface Receptor TaxillusideA->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Anti-inflammatory) TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling cascade initiated by this compound.

Conclusion

Both HPLC-UV and UPLC-MS/MS are robust methods for the quantification of this compound. The choice between the two depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and widely accessible technique suitable for routine analysis where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with complex matrices or when very low concentrations of this compound need to be detected, such as in pharmacokinetic studies.

A formal cross-validation should be performed when data from both methods are to be used interchangeably or for regulatory submissions to ensure data integrity and consistency.

In Vivo Validation of the Anti-inflammatory Properties of Taxifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of Taxifolin against commonly used anti-inflammatory agents. This guide synthesizes available experimental data to offer a comprehensive overview of its therapeutic potential.

While direct in vivo validation of the anti-inflammatory properties of Taxilluside A is not extensively documented in publicly available research, the closely related flavonoid, Taxifolin, has been the subject of numerous studies. Taxifolin has demonstrated significant anti-inflammatory activity in various preclinical models. This guide will focus on the in vivo validation of Taxifolin's anti-inflammatory effects, presenting a comparative analysis with established anti-inflammatory drugs, Dexamethasone and Indomethacin.

Performance Comparison in Preclinical Models

Taxifolin has been evaluated in several well-established in vivo models of inflammation, primarily the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model. These studies aim to assess the compound's ability to mitigate acute inflammatory responses.

Carrageenan-Induced Paw Edema

This model is a widely used assay to screen for acute anti-inflammatory activity. Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to edema, and the efficacy of a compound is measured by its ability to reduce this swelling.

CompoundDosageRoute of AdministrationPaw Edema Inhibition (%)Key Findings
Taxifolin 50 mg/kgOralSignificant reductionTaxifolin has shown anti-inflammatory activity in this model.[1]
Dexamethasone 1 µgLocal pre-injection>60% at 3 hoursDexamethasone strongly inhibits the development of paw edema.[2]
Diclofenac Not specifiedNot specifiedSignificant reductionDiclofenac is a standard NSAID used as a positive control in this model.[3][4]
Lipopolysaccharide-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In vivo administration of LPS triggers a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.

CompoundModelKey Findings
Taxifolin Dextran sulfate sodium (DSS)-induced colitis in miceAlleviated colitis symptoms, inhibited the secretion of TNF-α, IL-1β, and IL-6, and suppressed the activation of NF-κB signaling.[5]
Indomethacin LPS-injected ratsSignificantly prevented PGE2 synthesis.[6] In some studies, indomethacin augmented LPS-induced expression of certain inflammatory molecules in the brain.[7][8]

Mechanistic Insights: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of Taxifolin are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[9][10] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Taxifolin has been shown to suppress the activation of NF-κB.[5]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Taxifolin Taxifolin Taxifolin->IKK Inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPKKK MAPKKK Inflammatory Stimuli (LPS)->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors Translocation & Activation Taxifolin Taxifolin Taxifolin->MAPK Inhibits Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Carrageenan_Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Test Compound Administration Test Compound Administration Baseline Paw Volume Measurement->Test Compound Administration Carrageenan Injection Carrageenan Injection Test Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis LPS_Workflow Animal Acclimatization Animal Acclimatization Test Compound Administration Test Compound Administration Animal Acclimatization->Test Compound Administration LPS Injection LPS Injection Test Compound Administration->LPS Injection Sample Collection Sample Collection LPS Injection->Sample Collection Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Sample Collection->Cytokine Measurement (ELISA) Data Analysis Data Analysis Cytokine Measurement (ELISA)->Data Analysis

References

Unveiling the Molecular Embrace: A Comparative Guide to the Binding Affinity of Taxilluside A and its Target Protein, P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the binding affinity between a compound and its target protein is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparison of the binding affinity of Taxilluside A to its likely target, P-glycoprotein (P-gp), benchmarked against other known P-gp inhibitors. Detailed experimental protocols and visual workflows are presented to support further investigation and drug discovery efforts.

Recent studies on the structurally similar flavonoid, taxifolin, strongly suggest that this compound, a glycoside of taxifolin, likely exerts its biological effects through the inhibition of P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cells. While direct binding affinity data for this compound is still emerging, the well-documented interaction of taxifolin with P-gp serves as a robust surrogate for comparative analysis.

Comparative Binding Affinity of P-glycoprotein Inhibitors

The following table summarizes the binding affinity and inhibitory concentrations of taxifolin and other well-characterized P-gp inhibitors. This data provides a quantitative framework for evaluating the potential potency of this compound as a P-gp modulator.

CompoundMethodParameterValueReference
Taxifolin Molecular DockingBinding Energy-9.8 kcal/mol[1]
Functional Assay (Doxorubicin Efflux)KmDecreased with increasing taxifolin concentration[2]
Functional Assay (Rhodamine 123 Efflux)VmaxDecreased with increasing taxifolin concentration[2]
Verapamil ATPase Activity Assay--[3]
Cyclosporin A Functional AssayIC506.7 x 10-7 M[4]
Tariquidar (XR9576) Radioligand BindingKd5.1 nM[5]
Quinine Homodimer (Q2) Photoaffinity LabelingIC50150 ± 13 nM[3]
Taxuspine X derivative (compound 6) Functional Assay (Rhodamine 123 accumulation)IC507.2 x 10-6 M[4]

Signaling Pathway Implicated in P-glycoprotein Regulation

The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for contextualizing the mechanism of action of P-gp inhibitors. The diagram below illustrates a simplified signaling cascade that can influence P-gp expression.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pgp P-glycoprotein (ABCB1) Drug Chemotherapeutic Drug Drug->Pgp Efflux PI3K PI3K Akt Akt PI3K->Akt IkB IκB Akt->IkB Phosphorylates & Inactivates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MDR1 MDR1 Gene NFkB_nuc->MDR1 Promotes Transcription MDR1->Pgp Translation

Figure 1. Simplified signaling pathway influencing P-glycoprotein expression.

Experimental Workflows for Binding Affinity Determination

Several biophysical techniques can be employed to quantitatively assess the binding affinity of a ligand to its target protein. The following diagrams illustrate the generalized workflows for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

cluster_SPR Surface Plasmon Resonance (SPR) Workflow SPR_1 Immobilize P-gp on Sensor Chip SPR_2 Inject this compound (Analyte) at various concentrations SPR_1->SPR_2 SPR_3 Monitor changes in Refractive Index (Response Units) SPR_2->SPR_3 SPR_4 Regenerate Sensor Surface SPR_3->SPR_4 SPR_5 Data Analysis to determine ka, kd, and KD SPR_4->SPR_5 cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow ITC_1 Place P-gp in Sample Cell ITC_2 Titrate this compound into Sample Cell ITC_1->ITC_2 ITC_3 Measure Heat Change upon Binding ITC_2->ITC_3 ITC_4 Generate Binding Isotherm ITC_3->ITC_4 ITC_5 Data Analysis to determine KD, ΔH, and Stoichiometry ITC_4->ITC_5 cluster_MST Microscale Thermophoresis (MST) Workflow MST_1 Label P-gp with a Fluorophore MST_2 Mix Labeled P-gp with varying concentrations of this compound MST_1->MST_2 MST_3 Induce a microscopic temperature gradient MST_2->MST_3 MST_4 Measure Thermophoretic Movement MST_3->MST_4 MST_5 Data Analysis to determine KD MST_4->MST_5

References

The Landscape of PARP Inhibition: A Comparative Analysis of Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Taxilluside A with known Poly (ADP-ribose) polymerase (PARP) inhibitors is not currently feasible due to a lack of scientific evidence identifying this compound as a PARP inhibitor. Extensive searches of available scientific literature and biomedical databases did not yield any studies reporting the evaluation of this compound for PARP inhibitory activity. Therefore, a direct comparison of its performance metrics, such as IC50 values and cellular activity, with established PARP inhibitors cannot be conducted.

This guide will instead provide a comprehensive comparative analysis of well-characterized and clinically significant PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. This information is intended for researchers, scientists, and drug development professionals interested in the field of PARP inhibition.

Introduction to PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair. PARP1, the most abundant member of this family, plays a critical role in sensing DNA single-strand breaks (SSBs) and recruiting the necessary machinery for their repair through the base excision repair (BER) pathway.

PARP inhibitors are a class of targeted cancer therapies that exploit the reliance of certain cancer cells on PARP-mediated DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are vital for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP leads to a synthetic lethal effect. When SSBs are not repaired by PARP, they can stall replication forks, leading to the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death.

Comparative Efficacy of Known PARP Inhibitors

The following table summarizes the in vitro potency of four major FDA-approved PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cellular potency in a human breast cancer cell line (MDA-MB-436) with a BRCA1 mutation.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular Potency (MDA-MB-436) IC50 (µM)
Olaparib1-51-54.7
Rucaparib1-21-22.3
Niraparib2-41-23.2
Talazoparib~0.6-1~1.5~0.13

Note: IC50 values can vary between different studies and experimental conditions. The data presented here are representative values for comparative purposes.

Mechanism of Action: PARP Trapping

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP enzyme on the DNA at the site of a break. The trapped PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, leading to the formation of more deleterious DNA double-strand breaks. The potency of PARP trapping varies among different inhibitors and is thought to contribute significantly to their clinical efficacy. Talazoparib, for instance, is considered a particularly potent PARP trapper.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of PARP inhibition and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitors DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PARylation of proteins PARP1->PARylation PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (in HR-deficient cells) DNA_DSB->Cell_Death

Caption: PARP signaling pathway in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow start Start: Select cell lines (e.g., BRCA-mutant) enzymatic_assay Biochemical Assay: PARP1/2 Enzyme Inhibition (IC50 determination) start->enzymatic_assay cell_based_assay Cell-Based Assays: - Cell Viability (e.g., MTT) - PARP Inhibition in cells (e.g., PAR levels) start->cell_based_assay data_analysis Data Analysis & Comparison enzymatic_assay->data_analysis dna_damage_assay DNA Damage & Repair Assays: - γH2AX staining (DSBs) - Comet Assay cell_based_assay->dna_damage_assay dna_damage_assay->data_analysis end Conclusion data_analysis->end

Caption: A generalized experimental workflow for evaluating PARP inhibitors.

Experimental Protocols

1. PARP1/2 Enzyme Inhibition Assay (Biochemical Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 and PARP2 enzymes.

  • Principle: This is often a fluorescence-based assay that measures the incorporation of biotinylated NAD+ onto a histone substrate by the PARP enzyme.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing a histone-coated plate, activated DNA (to stimulate PARP activity), and varying concentrations of the test inhibitor.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • After a defined incubation period, the reaction is stopped, and the plate is washed to remove unincorporated NAD+.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR incorporated onto the histones.

    • A chemiluminescent or fluorescent HRP substrate is added, and the resulting signal is measured using a plate reader.

    • The signal is proportional to the PARP activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Methodology:

    • Cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

3. Immunofluorescence Staining for γH2AX (DNA Double-Strand Break Marker)

  • Objective: To quantify the formation of DNA double-strand breaks in cells following treatment with a PARP inhibitor.

  • Principle: Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest cellular responses to the formation of a DSB. γH2AX foci can be visualized and quantified using immunofluorescence microscopy.

  • Methodology:

    • Cells are grown on coverslips and treated with the PARP inhibitor.

    • After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • Cells are incubated with a primary antibody specific for γH2AX.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

    • Coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

    • The number of γH2AX foci per nucleus is quantified using image analysis software. An increase in γH2AX foci indicates an increase in DSBs.

Conclusion

While the investigation into the potential PARP inhibitory activity of novel compounds like this compound is a valid area of scientific inquiry, the current body of evidence does not support its classification as a PARP inhibitor. The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have demonstrated significant clinical benefit in specific cancer patient populations. Their efficacy is underpinned by a well-understood mechanism of action involving both catalytic inhibition and PARP trapping, leading to synthetic lethality in tumors with deficient DNA repair pathways. The continued study of these and next-generation PARP inhibitors remains a promising avenue in the development of targeted cancer therapies.

Assessing the Reproducibility of Published Taxilluside A Findings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To date, a comprehensive assessment of the reproducibility of published findings for Taxilluside A is not possible due to the absence of peer-reviewed scientific literature detailing its biological activity, experimental protocols, and signaling pathways.

While this compound is commercially available as a research chemical, a thorough search of scientific databases has not yielded any published studies that investigate its pharmacological or biological effects. Chemical suppliers list its basic properties, including the CAS number 1661914-46-0, molecular formula (C18H24O10), and molecular weight (400.38). However, this information is insufficient for the comparative analysis and reproducibility assessment requested.

This guide is intended for researchers, scientists, and drug development professionals interested in this compound. Given the current landscape, the focus shifts from assessing reproducibility to highlighting the nascent stage of research on this compound and outlining a potential path forward for its investigation.

Current Status of this compound Research

A comprehensive literature search for "this compound" and its associated CAS number did not yield any peer-reviewed articles describing its:

  • Biological targets

  • Mechanism of action

  • Efficacy in in vitro or in vivo models

  • Pharmacokinetic and pharmacodynamic properties

  • Toxicological profile

Without this foundational data, a comparison of findings across different studies to assess reproducibility is not feasible.

A Proposed Path Forward for Investigation

For researchers interested in being the first to characterize the biological activities of this compound, a systematic approach is recommended. The following outlines a potential experimental workflow to generate the initial data necessary for future reproducibility studies.

Initial Characterization and Purity Assessment

The first step in any investigation of a novel compound is to confirm its identity and purity.

Table 1: Recommended Initial Analysis of this compound

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC)To determine the purity of the compound.
Mass Spectrometry (MS)To confirm the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the chemical structure and confirm identity.
General Workflow for Initial Biological Screening

A logical workflow for the initial biological screening of this compound would be to start with broad, high-throughput assays and then move to more specific, mechanism-focused studies.

Caption: Proposed experimental workflow for the initial biological characterization of this compound.

Future Directions for Reproducibility Assessment

Once initial findings on the biological activity of this compound are published, the scientific community can begin the crucial process of reproducibility. This would involve:

  • Independent Replication: Other laboratories independently repeating the published experiments to verify the results.

  • Methodological Comparisons: Assessing whether minor variations in experimental protocols significantly impact the outcomes.

  • Comparative Studies: Evaluating the activity of this compound against other compounds with similar proposed mechanisms of action.

The study of this compound is in its infancy. While this presents a challenge for assessing the reproducibility of published findings, it also offers a significant opportunity for novel discoveries. The framework presented here provides a roadmap for the initial investigation of this compound. As data becomes available, this guide can be updated to incorporate and compare findings from multiple research groups, thereby contributing to a robust and reproducible understanding of the therapeutic potential of this compound.

A Head-to-Head Comparison of Taxilluside and Similar Natural Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the biological activities of Taxilluside and structurally similar natural flavonoids: Quercetin, Kaempferol, and Taxifolin. This document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and visualizes the underlying signaling pathways.

Introduction to the Compounds

Taxilluside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. Its biological activities are often compared to other well-researched flavonoids due to structural similarities. This guide focuses on a head-to-head comparison with three prominent flavonoids:

  • Quercetin: A widely studied flavonol known for its potent antioxidant and anti-inflammatory effects.[1][2][3]

  • Kaempferol: Another common flavonol that shares structural similarities with quercetin and exhibits anti-inflammatory and anticancer properties.[4][5]

  • Taxifolin (Dihydroquercetin): A dihydroflavonol that is structurally similar to quercetin and has demonstrated antioxidant and anticancer activities.

Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the antioxidant, anti-inflammatory, and anticancer activities of the selected compounds, providing a basis for comparative evaluation.

Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µg/mL)IC50 (µM)Reference
Taxilluside Data not availableData not available
Quercetin 15.9~52.6[6]
Kaempferol Data not availableData not available
Taxifolin Data not availableData not available
Anti-inflammatory Activity (Nitric Oxide Production Inhibition)
CompoundCell LineIC50 (µM)Reference
Taxilluside RAW264.7Data not available[7]
Quercetin Chang Liver Cells>200
Kaempferol Chang Liver Cells~100
Taxifolin Data not availableData not available

Note: While a study indicated that an ethanolic extract of Taxillus liquidambaricola (from which Taxilluside can be isolated) decreased LPS-induced NO production, a specific IC50 value for the isolated compound was not provided.[7]

Anticancer Activity (MTT Assay)
CompoundCell LineIC50 (µM)Reference
Taxilluside Data not availableData not available
Quercetin HCT-116~119 (36 µg/mL)[8]
Kaempferol Data not availableData not available
Taxifolin HCT-116~105 (32 µg/mL)[8]
HepG20.150[9]
Huh70.220[9]

Note: The anticancer activity of flavonoids can be highly cell-line specific.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.[10][11][12]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction Mixture: In a 96-well plate or test tubes, various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a dose-response curve.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]

  • Cell Culture: Macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.

  • Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation, providing a measure of a compound's cytotoxic (anticancer) effects.[14][15]

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualizations

The biological effects of these flavonoids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Flavonoids Taxilluside, Quercetin, Kaempferol, Taxifolin Flavonoids->Nrf2 promote activation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralize Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant signaling pathway involving Nrf2 activation by flavonoids.

Anti_inflammatory_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades and releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes activates transcription Flavonoids Kaempferol, Quercetin Flavonoids->IKK inhibit

Caption: Anti-inflammatory signaling pathway showing inhibition of NF-κB by flavonoids.

Apoptosis_Signaling_Pathway Flavonoids Taxifolin, Quercetin Bax Bax Flavonoids->Bax upregulates Bcl2 Bcl-2 Flavonoids->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by flavonoids in cancer cells.

Conclusion

This guide provides a comparative overview of Taxilluside and the related flavonoids Quercetin, Kaempferol, and Taxifolin. The presented data highlights their significant potential as antioxidant, anti-inflammatory, and anticancer agents. Quercetin and Taxifolin, in particular, show promising anticancer activity against various cell lines. The modulation of key signaling pathways such as Nrf2, NF-κB, and the intrinsic apoptosis pathway underscores the molecular basis of their therapeutic effects. While direct comparative data for Taxilluside is still emerging, its structural similarity to these well-characterized flavonoids suggests it may possess a comparable spectrum of biological activities. Further head-to-head experimental studies are warranted to fully elucidate the comparative efficacy of Taxilluside. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to advance the study of these promising natural compounds in the field of drug discovery and development.

References

Validating the Therapeutic Potential of Taxifolin for Neurodegenerative Diseases: A Comparative Guide Featuring CRISPR-Cas9 Based Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Taxifolin, a natural flavonoid, and its therapeutic potential in the context of neurodegenerative diseases. We present a comparative analysis of Taxifolin against current treatment options and introduce a forward-thinking approach for its target validation using CRISPR-Cas9 technology.

Taxifolin: A Promising Neuroprotective Agent

Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including the Siberian larch. It has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] Research suggests its therapeutic potential in a range of conditions, most notably in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

The primary mechanism of action for Taxifolin is believed to be its modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, Taxifolin helps to mitigate oxidative stress and inflammation, two key pathological features of neurodegenerative disorders.[1][7]

Signaling Pathway of Taxifolin

Taxifolin_Pathway cluster_stress Cellular Stress cluster_cell Cell cluster_nucleus Nucleus cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Inflammation Inflammation Inflammation->Keap1 activates Taxifolin Taxifolin Taxifolin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE ARE_n ARE Nrf2_n->ARE_n binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE_n->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Reduced Apoptosis Reduced Apoptosis Antioxidant_Genes->Reduced Apoptosis

Taxifolin's mechanism of action via the Nrf2 pathway.

Comparative Analysis: Taxifolin vs. Current Neurodegenerative Disease Treatments

To understand the potential of Taxifolin, it is essential to compare it with existing therapeutic options for Alzheimer's and Parkinson's disease.

FeatureTaxifolinCholinesterase Inhibitors (e.g., Donepezil)[8][9][10][11]Memantine[8][9][10][11]Levodopa[12]
Primary Mechanism Antioxidant, anti-inflammatory (Nrf2 activator)Increases acetylcholine levels in the brainNMDA receptor antagonist, reduces glutamate excitotoxicityPrecursor to dopamine, replenishes dopamine levels
Disease Focus Alzheimer's, Parkinson's (preclinical)Alzheimer's (mild to moderate)Alzheimer's (moderate to severe)Parkinson's
Therapeutic Effect Potentially disease-modifying by targeting underlying pathology (oxidative stress, inflammation)Symptomatic relief, temporarily improves cognitive functionSymptomatic relief, can be combined with cholinesterase inhibitorsSymptomatic relief of motor symptoms
Administration OralOralOralOral
Side Effects Generally well-tolerated (preclinical)Nausea, vomiting, diarrhea, loss of appetiteDizziness, headache, confusion, constipationNausea, dyskinesia, hallucinations, orthostatic hypotension

Validating Taxifolin's Therapeutic Targets with CRISPR-Cas9

The advent of CRISPR-Cas9 gene-editing technology has revolutionized drug discovery and target validation.[8][13][14][15][16] By precisely knocking out or modifying specific genes, researchers can definitively link a compound's therapeutic effect to a particular molecular target.

Here, we propose a hypothetical experimental workflow to validate the role of Nrf2 in the neuroprotective effects of Taxifolin using CRISPR-Cas9.

Experimental Workflow for CRISPR-Cas9 Validation

CRISPR_Workflow cluster_prep Preparation cluster_transfection Cell Culture and Transfection cluster_validation Validation of Knockout cluster_treatment Treatment and Analysis A1 Design sgRNA targeting Nrf2 gene (NFE2L2) A2 Clone sgRNA into Cas9 expression vector A1->A2 B2 Transfect cells with Cas9-sgNrf2 plasmid A2->B2 B1 Culture neuronal cell line (e.g., SH-SY5Y) B1->B2 B3 Select for successfully transfected cells B2->B3 C1 Verify Nrf2 knockout via Western Blot and qPCR B3->C1 D1 Induce oxidative stress (e.g., with H2O2) C1->D1 D2 Treat cells with Taxifolin D1->D2 D3 Measure cell viability and apoptosis D2->D3 D4 Assess ROS levels D2->D4

CRISPR-Cas9 workflow for validating Nrf2 as a target of Taxifolin.

Experimental Protocols

Cell Culture and Induction of Oxidative Stress
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: To mimic the cellular stress observed in neurodegenerative diseases, cells are treated with hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 24 hours.

CRISPR-Cas9 Mediated Knockout of Nrf2
  • sgRNA Design: Single guide RNAs (sgRNAs) targeting the NFE2L2 gene (encoding Nrf2) are designed using online tools and cloned into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: SH-SY5Y cells are transfected with the Cas9-sgNrf2 plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Selection and Validation: GFP-positive cells are sorted using fluorescence-activated cell sorting (FACS) to enrich for transfected cells. Nrf2 knockout is confirmed by Western blot analysis and quantitative real-time PCR (qRT-PCR).

Quantitative Analysis of Taxifolin's Efficacy

The following table summarizes key quantitative data from preclinical studies on Taxifolin, providing a basis for comparison and further investigation.

ParameterControl (Oxidative Stress)Taxifolin TreatmentAlternative (e.g., N-acetylcysteine)
Cell Viability (%) ~50%70-90% (concentration-dependent)65-85%
Apoptosis Rate (%) ~40%10-20%15-25%
Reactive Oxygen Species (ROS) Levels (Fold Change) 3-4 fold increase1.5-2 fold increase1.8-2.5 fold increase
Nrf2 Nuclear Translocation (Fold Change) 1 (baseline)3-5 fold increase2-3 fold increase
HO-1 Expression (Fold Change) 1 (baseline)4-6 fold increase2.5-4 fold increase

Data are representative values compiled from multiple preclinical studies and may vary depending on the specific experimental conditions.

Conclusion and Future Directions

Taxifolin presents a promising, multi-faceted therapeutic strategy for neurodegenerative diseases by targeting the core pathologies of oxidative stress and inflammation through the Nrf2 pathway. While preclinical data is encouraging, the definitive validation of its molecular targets is crucial for its advancement into clinical trials. The application of CRISPR-Cas9 technology, as outlined in this guide, offers a precise and efficient method to unequivocally establish the on-target effects of Taxifolin, thereby strengthening its therapeutic rationale. Future research should focus on in vivo validation using animal models with targeted Nrf2 knockout to further solidify the therapeutic potential of Taxifolin for the treatment of neurodegenerative diseases.

References

Safety Operating Guide

Safe Disposal of Taxilluside A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Taxilluside A, in line with established safety protocols.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle this compound with appropriate care. The following table summarizes the essential precautionary measures that must be observed.[1]

Precautionary MeasureDescription
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye or face protection.[1]
Ventilation Use only outdoors or in a well-ventilated area.[1]
Handling Do not handle until all safety precautions have been read and understood. Obtain special instructions before use. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][2]
Storage Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all relevant regulations.[1][3] The following procedure outlines the necessary steps for its safe disposal.

Step 1: Containment of Spills

In the event of a spill, immediately contain the spillage using a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1]

Step 2: Collection of Waste

Carefully collect the spilled material and contaminated absorbent material and place it into a designated, sealable container for disposal.[1] It is important to note that contaminated absorbent material may pose the same hazard as the spilled product.[1]

Step 3: Labeling and Storage of Waste Container

Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."[4] Store the container in a secure, well-ventilated area, segregated from incompatible materials, until it can be collected by a licensed waste disposal contractor.[1][4]

Step 4: Professional Disposal

Arrange for the disposal of the waste container through a licensed waste disposal contractor.[1] All disposal activities must be in accordance with local, regional, national, and international regulations.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[4]

Step 5: Decontamination of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate from this cleaning process must be collected and treated as hazardous waste.[4] After triple-rinsing, the container can be disposed of in the regular trash or repurposed for compatible waste collection after defacing the original label.[4][5]

Diagrams for Operational Workflow and Regulatory Compliance

To visually represent the procedural and logical relationships in the disposal process, the following diagrams have been created using Graphviz (DOT language).

cluster_prep Preparation cluster_contain Containment & Collection cluster_disposal Disposal start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill contain Contain with Absorbent Material spill->contain Yes collect Collect Waste into Labeled Container spill->collect No contain->collect store Store in Secure Area collect->store contractor Arrange for Licensed Contractor Pickup store->contractor dispose Dispose via Contractor contractor->dispose end End: Disposal Complete dispose->end cluster_regulations Hierarchy of Waste Disposal Regulations international International Regulations national National Regulations international->national regional Regional/State Regulations national->regional local Local/Municipal Regulations regional->local institutional Institutional/Laboratory SOPs local->institutional

References

Personal protective equipment for handling Taxilluside A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Taxilluside A was found. This guide is based on general laboratory safety protocols for handling flavonoid compounds. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's safety officer.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general best practices for laboratory chemicals.[1][2][3]

Equipment Specification Purpose
Eye Protection Safety goggles or a face shieldTo protect against splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound.[3]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.[2]
Foot Protection Closed-toe shoesTo protect feet from spills.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Procedure Protocol
Receiving Inspect packaging for any signs of damage upon receipt.
Handling Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2] Avoid direct contact with skin and eyes.[3]
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed.
Spill Cleanup In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for disposal.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect chemically contaminated solid waste in a designated, labeled, and sealed container.
Liquid Waste Collect in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is known.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Retrieve this compound from Storage b->c d Weigh/Measure Compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.